Crocetin(2-)
Description
Overview of Apocarotenoid Chemistry and Research Significance
Apocarotenoids are a class of organic compounds derived from the oxidative cleavage of carotenoids, which are naturally occurring pigments found in plants and some microorganisms. ijrrjournal.com This enzymatic cleavage is primarily carried out by a family of enzymes known as carotenoid cleavage dioxygenases (CCDs). taylorfrancis.com The resulting apocarotenoids have a shorter carbon skeleton than their parent carotenoids and possess a wide range of biological functions. ijrrjournal.comroutledge.com
The chemical diversity of apocarotenoids contributes to their significance in various research fields. They serve as signaling molecules in plant development, defense mechanisms, and interactions with other organisms. routledge.com For example, some apocarotenoids function as hormones that regulate plant growth and seed dormancy. taylorfrancis.com Others are volatile compounds that contribute to the aroma and color of many flowers and fruits, playing a crucial role in attracting pollinators and seed dispersers. taylorfrancis.comroutledge.com
From a biochemical standpoint, apocarotenoids are of great interest due to their diverse biological activities. Research has highlighted their roles as precursors to important molecules, such as vitamin A. ijrrjournal.com Their antioxidant properties are also a key area of investigation. smolecule.comvulcanchem.com The economic importance of apocarotenoids is significant, with applications in the food, cosmetic, and pharmaceutical industries. ijrrjournal.com
Historical and Contemporary Academic Interest in Crocetin (B7823005)
Crocetin, a natural apocarotenoid dicarboxylic acid, was one of the first plant carotenoids to be recognized, with its identification dating back to 1818. wikipedia.org It is found in the flowers of Crocus sativus (saffron) and the fruits of Gardenia jasminoides. wikipedia.orgatamanchemicals.com Historically, crocetin has been of interest primarily as the central core of crocin (B39872), the compound responsible for the vibrant color of saffron. atamanchemicals.com
In recent years, academic interest in crocetin itself has intensified significantly. Modern pharmacological investigations have revealed a wide spectrum of biological activities, including neuroprotective, cardioprotective, anti-inflammatory, and antioxidant effects. researchgate.netresearchgate.netnih.gov A significant portion of contemporary research focuses on understanding the mechanisms behind these properties. For instance, studies have explored crocetin's ability to inhibit the production of inflammatory mediators and protect cells from oxidative damage. nih.gov
Furthermore, the scientific community is actively investigating ways to overcome the poor water solubility of crocetin to enhance its bioavailability and therapeutic potential. atamanchemicals.comnih.gov This has led to research into the synthesis of crocetin derivatives and the development of novel delivery systems. smolecule.comnih.gov The potential of crocetin in addressing a variety of health conditions continues to drive academic inquiry and clinical research. wikipedia.orgresearchgate.net
Table 1: Chemical Properties of Crocetin
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₄O₄ | smolecule.com |
| Molecular Weight | 328.4 g/mol | smolecule.com |
| Appearance | Red, rhomboid crystals | atamanchemicals.com |
| Melting Point | 285 °C | smolecule.comatamanchemicals.com |
| Solubility | Slightly soluble in water and organic solvents; Soluble in pyridine (B92270) and dilute sodium hydroxide | atamanchemicals.com |
Table 2: Research Findings on Crocetin
| Research Area | Finding | Source |
|---|---|---|
| Neuroprotection | Studies suggest crocetin may reduce the production of neurotoxic molecules and has been linked to improved sleep quality. | smolecule.com |
| Antioxidant Activity | Demonstrates strong capabilities in protecting cells from oxidative stress. | smolecule.com |
| Anti-inflammatory Effects | Has been shown to mitigate inflammation in various biological contexts. | smolecule.com |
| Cancer Research | Research indicates potential in inhibiting the aggregation of proteins implicated in neurodegenerative diseases. | smolecule.com |
Structure
3D Structure
Properties
Molecular Formula |
C20H22O4-2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate |
InChI |
InChI=1S/C20H24O4/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24/h5-14H,1-4H3,(H,21,22)(H,23,24)/p-2/b6-5+,11-7+,12-8+,15-9+,16-10+,17-13+,18-14+ |
InChI Key |
PANKHBYNKQNAHN-MQQNZMFNSA-L |
Isomeric SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)[O-])/C)/C)/C=C/C=C(/C(=O)[O-])\C |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)[O-])C=CC=C(C)C(=O)[O-] |
Origin of Product |
United States |
Crocetin Biosynthesis and Metabolic Pathways
Natural Occurrence and Biological Sources of Crocetin (B7823005) Precursors
Crocetin and its glycosylated forms, known as crocins, are not widespread in the plant kingdom. Their presence is limited to a few species where they accumulate in specific tissues, contributing to their vibrant coloration.
The most renowned source of crocetin is the dried stigmas of Crocus sativus L., commonly known as saffron. frontiersin.orgpnas.org These stigmas are intensely red due to the accumulation of crocins, which can constitute up to 10% of the stigma's dry weight. nih.gov Saffron is considered the most expensive spice globally, largely because its production is labor-intensive; approximately 75,000 flowers are needed to produce one pound of saffron stigmas. mdpi.com The color, taste, and aroma of the spice are attributed to the accumulation of apocarotenoids, primarily crocins, picrocrocin (B1677794), and safranal (B46814). pnas.orgoup.com The biosynthesis of these compounds begins with the carotenoid zeaxanthin (B1683548). oup.com
The fruit of Gardenia jasminoides J. Ellis, or cape jasmine, is another significant natural source of crocetin and its derivatives. frontiersin.orgfrontiersin.org During maturation, the fruit turns from white to a vibrant orange or red, a change caused by the production and accumulation of apocarotenoids, particularly crocins. nih.gov While saffron is famously expensive, the fruit of G. jasminoides is considered a more cost-effective source for crocetin production. frontiersin.org The biosynthetic pathways in Gardenia and Crocus show convergent evolution, meaning they developed the ability to produce crocins independently. buffalo.edu There are some differences in the composition of crocetin esters between the two species; for instance, Gardenia has a higher content of trans-crocetin (β-D-gentiobiosyl) ester and cis-crocetin di-(β-D-gentiobiosyl) ester. researchgate.net
Besides saffron and gardenia, crocetin and its glycosylated forms have been identified in several other plant species, although typically in lower concentrations. biorxiv.orgresearchgate.net These include:
Buddleja species: Buddleja davidii and Buddleja officinalis flowers are known to accumulate crocetin. frontiersin.orgoup.com
Nyctanthes arbor-tristis Linn.: This plant, also known as the night-flowering jasmine, contains crocetin in its tubular calyx. frontiersin.orgresearchgate.net
Verbascum species: Crocetin has been found in this genus. biorxiv.org
Other sources: Crocetin has also been reported in Arctium lappa L. (burdock), Stemona japonica (Blume) Miq., and Mimosa pudica L. frontiersin.org
| Plant Species | Common Name | Primary Plant Part | Reference |
|---|---|---|---|
| Crocus sativus L. | Saffron | Stigma | frontiersin.orgmdpi.com |
| Gardenia jasminoides J. Ellis | Cape Jasmine | Fruit | frontiersin.orgfrontiersin.org |
| Buddleja davidii | Butterfly Bush | Flower | biorxiv.orgoup.com |
| Nyctanthes arbor-tristis Linn. | Night-flowering Jasmine | Calyx | frontiersin.orgresearchgate.net |
| Verbascum sp. | Mullein | Not specified | biorxiv.org |
Gardenia jasminoides as an Alternative Source
Biosynthetic Pathways of Crocetin
The formation of crocetin is a multi-step process that begins with the general carotenoid biosynthetic pathway, leading to the creation of a C40 carotenoid backbone, which is then specifically cleaved.
The biosynthesis of crocetin precursors starts with the methylerythritol phosphate (B84403) (MEP) pathway, which produces the basic five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.comnih.gov These units are condensed to form geranylgeranyl pyrophosphate (GGPP), a C20 molecule. nih.gov The subsequent steps are part of the midstream carotenoid pathway: researchgate.netmdpi.com
Phytoene (B131915) Synthesis: Two molecules of GGPP are condensed to form phytoene, the first C40 intermediate in the carotenoid pathway. This step is catalyzed by the enzyme Phytoene synthase (PSY) . nih.gov
Desaturation and Isomerization: A series of desaturation and isomerization reactions convert phytoene into lycopene (B16060). This involves enzymes such as Phytoene desaturase (PDS) , ζ-carotene isomerase (Z-ISO) , ζ-carotene desaturase (ZDS) , and carotenoid isomerase (CRTISO) . researchgate.net
Cyclization: Lycopene undergoes cyclization at both ends to form β-carotene, a reaction catalyzed by Lycopene β-cyclase (LCYB) . mdpi.comresearchgate.net
Hydroxylation: Finally, β-carotene hydroxylase (BCH) introduces hydroxyl groups onto the β-rings of β-carotene to produce zeaxanthin. researchgate.net
Zeaxanthin is the direct precursor for crocetin synthesis in Crocus sativus. mdpi.comoup.com
The key step in crocetin biosynthesis is the oxidative cleavage of a carotenoid precursor, a reaction catalyzed by a specific group of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs) . ashs.org These non-heme iron enzymes cleave carbon-carbon double bonds in the carotenoid backbone. mdpi.com
In Crocus sativus , a specific enzyme, CsCCD2L , cleaves the C7,C8 and C7',C8' double bonds of zeaxanthin. nih.govmdpi.com This symmetrical cleavage yields one molecule of crocetin dialdehyde (B1249045) (the direct precursor to crocetin) and two molecules of 3-OH-β-cyclocitral. oup.comfrontiersin.org The CsCCD2L enzyme is located in the plastids and shows high specificity for zeaxanthin; it does not effectively cleave β-carotene or lycopene. mdpi.comresearchgate.net
In contrast, the biosynthesis in Gardenia jasminoides and Buddleja davidii involves a different class of enzyme, a CCD4 . mdpi.comnih.gov The enzyme from Gardenia, named GjCCD4a , is more versatile than its Crocus counterpart. It can cleave not only zeaxanthin but also β-carotene and lycopene to produce crocetin dialdehyde. mdpi.comnih.gov This indicates an evolutionary divergence in the enzymatic machinery for crocetin production between these plant genera. nih.gov
Following the cleavage reaction, the resulting crocetin dialdehyde is oxidized to crocetin by aldehyde dehydrogenase (ALDH) enzymes. nih.govmdpi.com
| Enzyme | Abbreviation | Function in Pathway | Reference |
|---|---|---|---|
| Phytoene synthase | PSY | Catalyzes the formation of phytoene from GGPP. | nih.gov |
| Lycopene β-cyclase | LCYB | Catalyzes the cyclization of lycopene to β-carotene. | mdpi.comresearchgate.net |
| β-carotene hydroxylase | BCH | Catalyzes the hydroxylation of β-carotene to form zeaxanthin. | researchgate.net |
| Carotenoid Cleavage Dioxygenase 2L | CsCCD2L | Cleaves zeaxanthin at the 7,8 and 7',8' positions to form crocetin dialdehyde in Crocus sativus. | mdpi.comashs.org |
| Carotenoid Cleavage Dioxygenase 4a | GjCCD4a | Cleaves zeaxanthin, β-carotene, and lycopene to form crocetin dialdehyde in Gardenia jasminoides. | mdpi.comnih.gov |
| Aldehyde Dehydrogenase | ALDH | Oxidizes crocetin dialdehyde to form crocetin. | nih.govmdpi.com |
Aldehyde Dehydrogenase (ALDH) Mediated Conversion to Crocetin
The biosynthesis of crocetin involves a critical oxidation step where crocetin dialdehyde is converted into the dicarboxylic acid, crocetin. This reaction is catalyzed by enzymes from the aldehyde dehydrogenase (ALDH) superfamily. mdpi.comtandfonline.com These NAD(P)+-dependent oxidoreductases are responsible for oxidizing a variety of aldehydes to their corresponding carboxylic acids. mdpi.comfrontiersin.org
In the saffron plant (Crocus sativus), where crocetin and its derivatives are abundant, several ALDH enzymes are expressed in the stigma. mdpi.comtandfonline.com However, research has shown high specificity in this conversion. Through heterologous expression in Escherichia coli, it was discovered that out of six putative ALDH genes identified in C. sativus stigmas, only one, designated CsALDH3I1 , demonstrated the ability to efficiently convert crocetin dialdehyde into crocetin. tandfonline.com This particular enzyme shows a strong preference for carotenoid-derived substrates like crocetin dialdehyde and other long-chain apocarotenals. tandfonline.com The other five ALDH enzymes tested showed no significant activity towards crocetin dialdehyde. mdpi.com
Further studies have supported the central role of specific ALDHs in this pathway. While investigating crocetin biosynthesis, some researchers noted that host organisms like E. coli and the yellow maize endosperm appear to have endogenous aldehyde dehydrogenases capable of converting crocetin dialdehyde to crocetin, albeit perhaps less efficiently than the specialized plant enzyme. nih.gov Docking analyses and expression profiling have been used to identify other potential ALDH candidates from C. sativus that might play a role in this conversion, suggesting a high affinity for crocetin dialdehyde among these selected proteins. nih.govmdpi.com The ALDH family is widely distributed in plants and, beyond its role in producing specialized metabolites like crocetin, is involved in various processes such as stress response and the biosynthesis of other compounds like ferulic acid. frontiersin.orgnih.govencyclopedia.pub
Key Aldehyde Dehydrogenase (ALDH) in Crocetin Biosynthesis
| Enzyme | Organism | Function | Substrate | Product | Reference |
|---|---|---|---|---|---|
| CsALDH3I1 | Crocus sativus (Saffron) | Catalyzes the second dedicated step in crocin (B39872) biosynthesis. | Crocetin dialdehyde | Crocetin | mdpi.comtandfonline.comencyclopedia.pub |
| NcALDH | Neurospora crassa | Engineered for enhanced crocetin production in microbial systems. | Crocetin dialdehyde | Crocetin | researchgate.net |
Glycosylation to Crocins and Subsequent Hydrolysis to Crocetin
Once crocetin is formed, it undergoes glycosylation to produce crocins, which are the water-soluble pigments responsible for the vibrant red color of saffron. researchgate.netnih.gov This process is catalyzed by UDP-glucosyltransferases (UGTs), which attach sugar moieties, typically glucose, to the carboxyl groups of the crocetin molecule. encyclopedia.pubnih.govresearchgate.net The sequential addition of glucose molecules leads to a variety of crocin esters, with different degrees of glycosylation. mdpi.comresearchgate.net
In Crocus sativus, the enzyme CsUGT74AD1 has been identified as responsible for converting crocetin to crocin-1 (monoglucosyl ester) and crocin-2' (diglucosyl ester). tandfonline.comnih.gov Another enzyme, UGT91P3 , is responsible for the final, higher-level glucosylation steps, producing crocins with four or five glucose molecules. researchgate.netnih.gov In other organisms like Gardenia jasminoides, different UGTs, such as UGT75L6 and UGT94E5, perform similar functions. nih.gov This glycosylation step is crucial as it transforms the lipophilic crocetin into hydrophilic crocins, which can be stored in the plant's vacuole. tandfonline.comnih.gov
Conversely, crocetin can be liberated from crocins through hydrolysis, a process that removes the sugar groups. This deglycosylation occurs naturally in the human body after ingestion of saffron. Pharmacokinetic studies have shown that crocins are poorly absorbed in their glycosylated form. google.comnih.gov Instead, they are hydrolyzed to crocetin by β-glucosidase enzymes present in the intestinal epithelium or by the gut microbiota. google.comresearchgate.net The resulting crocetin is then readily absorbed into the bloodstream. google.comnih.gov
This hydrolysis can also be achieved enzymatically in vitro. Commercial enzyme preparations, such as Celluclast® 1.5 L, which contains β-glucosidase activity, have been effectively used to hydrolyze crocins extracted from plant sources back to crocetin. Studies have optimized this enzymatic conversion, achieving a conversion rate of over 80% after 16 hours at 50°C and pH 5.0. This process is a common method for preparing crocetin from natural crocin-rich extracts.
Metabolic Engineering Strategies for Crocetin Production
The high value and limited natural supply of crocetin have driven research into alternative production methods using metabolic engineering. These strategies aim to introduce the crocetin biosynthetic pathway into host organisms that can be easily cultivated on a large scale.
Heterologous Biosynthesis in Microbial Systems (e.g., Saccharomyces cerevisiae, Escherichia coli)
Microbial systems are prime targets for the heterologous production of crocetin due to their rapid growth and well-established genetic tools. Both the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli have been successfully engineered to produce crocetin. mdpi.comnih.gov The general strategy involves introducing the necessary genes for the pathway, starting from a common precursor like β-carotene. This typically includes a carotenoid cleavage dioxygenase (CCD) to produce crocetin dialdehyde and an aldehyde dehydrogenase (ALDH) to yield crocetin. nih.govresearchgate.net
While initial attempts resulted in low productivity, significant progress has been made. mdpi.comnih.gov For instance, engineering an ALDH from Neurospora crassa (NcALDH) and introducing a mutant version (G118W) into an E. coli strain designed for crocetin production led to a 113% increase in titer, reaching 77.86 μM. researchgate.net Another approach in E. coli focused on optimizing the expression of key enzymes, including a CCD from C. sativus (CsCCD2), which resulted in a crocetin concentration of 1.17 mg/L.
The industrial yeast Yarrowia lipolytica has also emerged as a promising host. Through metabolic engineering and fermentation optimization, researchers have demonstrated the de novo biosynthesis of crocetin in this yeast for the first time. By engineering a strain to first produce high levels of the precursor β-carotene (2.66 g/L), they were able to introduce the subsequent pathway genes and achieve crocetin production. mdpi.com
Examples of Crocetin Production in Engineered Microbial Systems
| Host Organism | Engineering Strategy | Key Enzymes Introduced/Modified | Reported Crocetin Titer | Reference |
|---|---|---|---|---|
| Escherichia coli | Whole-cell biocatalysis with engineered ALDH | NcALDH (G118W mutant) | 77.86 μM | researchgate.net |
| Escherichia coli | Overexpression of CrtZ and CCD genes | CsCCD2 | 1.17 mg/L | |
| Yarrowia lipolytica | De novo biosynthesis via β-carotene overproduction | Carotenoid biosynthetic pathway enzymes | Higher than previously reported flask titers | mdpi.com |
| Saccharomyces cerevisiae | Expression of saffron CsCCD2L enzyme | CsCCD2L | Up to 1.22 mg/L | researchgate.net |
Plant Cell Suspension Culture Approaches
Plant cell suspension cultures offer an alternative biotechnological platform for producing crocetin and its derivatives, providing a continuous supply independent of geographical and seasonal constraints. mdpi.comencyclopedia.pub Cultures of Crocus sativus cells, often derived from callus initiated from explants like styles, have been established to produce crocins and, by extension, their precursor crocetin. mdpi.com
A key strategy to boost productivity in these cultures is "elicitation," which involves adding stress-inducing agents to the culture medium to stimulate the plant's defense pathways, often leading to enhanced production of secondary metabolites. encyclopedia.pub Salicylic acid (SA) has been used as an elicitor in saffron cell suspension cultures. mdpi.comencyclopedia.pub Treatment with 0.5 mM SA was shown to increase the expression of key biosynthetic genes, including BCH1 (β-carotene hydroxylase) and CCD2 (carotenoid cleavage dioxygenase), by 15.6 and 3.3 times, respectively. mdpi.com This led to a significant enhancement in the accumulation of crocins, which reached a maximum of 4.62 μg/g dry weight 48 hours after elicitation. mdpi.com
Other elicitation methods have also been explored. For example, using ultrasonic waves as a physical elicitor has been shown to increase the content of crocins and safranal in C. sativus cell suspension cultures. tandfonline.comresearchgate.net Two-stage culture systems, where the first stage is optimized for biomass growth and the second for metabolite production, have also been successfully employed to increase crocin accumulation. While these methods show promise, yields can still be relatively low compared to microbial fermentation, and challenges remain in scaling up production. researchgate.netnih.gov
Isolation, Extraction, and Purification Methodologies for Research
Conventional Solvent Extraction Techniques
Conventional solvent extraction remains a fundamental and widely practiced method for the isolation of crocetin (B7823005) and its precursors, crocins, from plant materials. This technique relies on the principle of dissolving the target compounds in a suitable solvent. The choice of solvent is paramount and is dictated by the polarity of the target molecules.
For crocetin and its glycosidic forms (crocins), which are polar compounds, polar solvents are generally more effective. tsijournals.com Commonly employed solvents include water, methanol (B129727), ethanol (B145695), and various aqueous mixtures of these alcohols. tsijournals.comijpmbs.com Research has shown that a mixture of ethanol and water, particularly at a 50:50 (v/v) ratio, can be highly effective for extracting these compounds. tsijournals.com One study determined that 50% aqueous ethanol was the optimal solvent for extracting crocin (B39872), picrocrocin (B1677794), and safranal (B46814) from saffron. tsijournals.com Another study identified 80% ethanol as the ideal solvent for recovering total crocin from saffron stigmas through a crystallization process. frontiersin.org
The efficiency of solvent extraction is influenced by several factors, including temperature, extraction time, and the solid-to-solvent ratio. For instance, one experimental setup involved suspending powdered saffron in 80% ethanol at 0°C with stirring, followed by centrifugation. ijpmbs.com Another study found that optimal extraction conditions were an extraction time of 5 hours at a temperature of 25°C using 50% aqueous ethanol. tsijournals.com While traditional methods like maceration and Soxhlet extraction are established, they can be time-consuming and require large volumes of organic solvents. nih.govbohrium.com
Following initial extraction, crocetin is often obtained through the hydrolysis of its precursor, crocin. This process involves the cleavage of the sugar moieties from the crocetin backbone. One method involves extracting the raw material with a methanol-water mixture, followed by hydrolysis, neutralization, and separation to yield crocetin. nih.gov
Table 1: Conventional Solvent Extraction Parameters for Crocetin and Precursors
| Solvent System | Source Material | Key Parameters | Reference |
|---|---|---|---|
| 50% Aqueous Ethanol (v/v) | Saffron | 5 hours extraction time at 25°C | tsijournals.com |
| 80% Ethanol | Saffron Stigmas | Crystallization at -5°C | ijpmbs.comfrontiersin.org |
| Methanol:Water | Saffron | Followed by hydrolysis and separation | nih.gov |
| 60% Ethanol | Gardenia Fruit | Optimal for crocin yield (6.42%) | typeset.io |
Advanced Extraction Technologies for Research-Grade Crocetin
In the quest for higher efficiency, reduced solvent consumption, and improved extract quality, several advanced extraction technologies have been developed and applied to the isolation of crocetin and its related compounds. frontiersin.orgnih.govdntb.gov.ua These "green" methods are often faster and more environmentally friendly than their conventional counterparts. nih.gov
Ultrasound-Assisted Extraction
Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves (typically 20-100 MHz) to create acoustic cavitation in the solvent. longdom.org This phenomenon involves the formation, growth, and implosion of microscopic bubbles, which disrupts plant cell walls and enhances the penetration of the solvent, thereby accelerating the extraction process. longdom.org
Research has demonstrated the effectiveness of UAE for extracting crocins and other bioactive compounds from saffron. nih.gov One study proposed a UAE method using aqueous methanol for the recovery of crocins and picrocrocin from saffron stigmas. researchgate.net The optimal conditions for crocin extraction were found to be 50% methanol, a sonication duration of 30 minutes, and a duty cycle of 0.2 seconds. researchgate.net Another study highlighted that a combination of UAE with microwave-assisted extraction using a methanol/water mixture (50:50) yielded the highest total phenolic content and antioxidant activity from saffron.
Supercritical Fluid Extraction
Supercritical Fluid Extraction (SFE) is a green extraction technique that employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. longdom.orgresearchgate.net A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, exhibiting properties of both a liquid and a gas. Supercritical CO₂ is non-toxic, non-flammable, and allows for an oxygen-free extraction environment. longdom.org
Due to its non-polar nature, pure supercritical CO₂ is more suitable for extracting non-polar compounds. researchgate.net To extract polar compounds like crocetin and crocins, a polar co-solvent or entrainer, such as ethanol, methanol, or water, is typically added. longdom.orgresearchgate.net The addition of water as a co-solvent has been shown to increase the yield of glycosylated compounds like crocin and picrocrocin. researchgate.net One study found that the optimal conditions for extracting α-crocin were a temperature of 80°C and a pressure of 30 MPa using water as an entrainer. researchgate.net
Microwave-Assisted Extraction
Microwave-Assisted Extraction (MAE) is an advanced technique that uses microwave energy to heat the solvent and the sample matrix, leading to the disruption of plant cells and the subsequent release of target compounds. frontiersin.orgnih.govdntb.gov.ua This method offers significant advantages, including reduced extraction times, lower solvent consumption, and potentially higher extraction yields compared to conventional methods. bohrium.comresearchgate.net
Several studies have optimized MAE for the extraction of crocins from saffron. One study, using a Box-Behnken design, identified the optimal MAE parameters as an extraction time of 9.23 minutes, a solid-to-solvent ratio of 7.41 mg/40 mL, and a microwave power of 400 W. researchgate.net Another investigation determined that a temperature of 95.91°C, an extraction time of 30 minutes, and an ethanol concentration of 59.59% were the optimum conditions. researchgate.net The combination of MAE with UAE has also been shown to be highly effective.
Table 2: Comparison of Advanced Extraction Technologies for Crocetin and Precursors
| Technique | Principle | Key Findings/Optimal Conditions | Reference |
|---|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls. | Optimal for crocins: 50% methanol, 30 min sonication, 0.2s duty cycle. | researchgate.net |
| Supercritical Fluid Extraction (SFE) | Uses supercritical CO₂ with a polar co-solvent. | Optimal for α-crocin: 80°C, 30 MPa, with water as entrainer. | researchgate.net |
| Microwave-Assisted Extraction (MAE) | Microwave energy heats the sample and solvent. | Optimal conditions: 9.23 min, 7.41 mg/40 mL, 400 W. | researchgate.net |
Enzyme-Associated Extraction
Enzyme-Associated Extraction (EAE), also known as Enzyme-Assisted Extraction, is a green technology that utilizes specific enzymes to break down the plant cell wall components, such as cellulose (B213188) and pectin. frontiersin.orgdntb.gov.ua This enzymatic degradation facilitates the release of intracellular compounds, including crocetin and its precursors.
This method has been successfully applied to obtain crocetin from both saffron and gardenia. nih.govfrontiersin.org One approach involved the enzymatic deglycosylation of crocin from saffron using enzyme preparations like RöhmEnzym® and Rohament CL® to yield crocetin. nih.gov In the context of gardenia, aqueous enzymatic extraction has been explored for the co-extraction of oil and active compounds like crocin. typeset.io Studies have shown that using enzymes can significantly enhance the extraction yield. typeset.io For instance, in gardenia seeds, puffing pre-treatment followed by AEE resulted in a high release of both oil and active crocin. nih.gov
Pulsed Electric Field Extraction
Pulsed Electric Field (PEF) extraction is a non-thermal technology that involves applying short, high-voltage electrical pulses to the plant material placed between two electrodes. frontiersin.orgdntb.gov.ua These electrical pulses induce the formation of pores in the cell membranes (electroporation), which increases membrane permeability and enhances the extraction of intracellular components. longdom.org
The application of PEF to saffron has shown promise in improving the extraction of its key compounds. Research has indicated that PEF treatment can increase the release of crocin, safranal, and picrocrocin from saffron stigmas by 14%, 15.5%, and 10.2%, respectively, compared to conventional solvent extraction. longdom.org The application of pulses between 1 kV/cm and 5 kV/cm at room temperature was found to cause significant pore development in saffron cells. longdom.org However, some studies also suggest that PEF can have a negative effect on the ratio of trans-cis crocins and may lead to a loss of certain terpenoids, which could impact the quality of the final extract. researchgate.net
Chromatographic Purification Strategies
Chromatography is a cornerstone of crocetin purification, leveraging the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation from impurities. Various chromatographic techniques, from high-pressure to support-free liquid-liquid methods, have been optimized for this purpose.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for both the analysis and preparative purification of crocetin. nih.gov It is frequently used to determine the purity of crocetin obtained from other purification methods and to quantify total crocin content by converting crocins to crocetin prior to analysis. nih.govgoogle.com
For analytical purposes, reversed-phase HPLC is commonly employed. A typical setup involves a C18 column and a mobile phase consisting of a solvent mixture such as methanol, water, and acetic acid. researchgate.net Detection is usually performed using a UV-Vis or diode-array detector (DAD) at crocetin's maximum absorbance wavelength, which is around 423-440 nm. mdpi.comresearchgate.net The development of Ultra-High Performance Liquid Chromatography (UHPLC) has offered enhanced separation efficiency and faster analysis times compared to conventional HPLC, allowing for better resolution of crocetin from its various cis/trans isomers and related derivatives. mdpi.com
Preparative HPLC has also been utilized for the purification of saffron's secondary metabolites, including crocetin, although single-column preparative chromatography can present a trade-off between yield and purity due to the structural similarities among the compounds. researchgate.netnih.gov
Table 1: HPLC Parameters for Crocetin Analysis
| Parameter | Description | Source(s) |
| Column | C18 reversed-phase (e.g., 1.8 µm, 2.1 x 100 mm) | mdpi.comresearchgate.net |
| Mobile Phase | Methanol/Water/Acetic Acid (e.g., 85:14.5:0.5 v/v/v) | researchgate.net |
| 0.1% Formic acid in water (A) and Acetonitrile (B52724) (B) | mdpi.com | |
| Flow Rate | 0.3 - 0.8 mL/min | mdpi.comresearchgate.net |
| Detection | UV or DAD at 423-440 nm | mdpi.comresearchgate.net |
| Internal Standard | 13-cis retinoic acid | researchgate.net |
Flash chromatography serves as an effective "polishing" step in the purification of crocetin. researchgate.net This technique is a variation of column chromatography that uses moderate pressure to drive the mobile phase through the stationary phase, leading to faster separations than traditional gravity-fed chromatography.
In one established protocol, trans-crocetin is first obtained through the enzymatic deglycosylation of crocins. researchgate.net This crude crocetin is then subjected to flash chromatography for further refinement. The use of an MCI® (a styrene-divinylbenzene copolymer) stationary phase has been reported to be effective, yielding purified trans-crocetin with final yields ranging from 6% to 11%. researchgate.netresearchgate.net
Centrifugal Partition Chromatography (CPC), a support-free liquid-liquid chromatography technique, has emerged as a highly efficient method for purifying crocetin. mdpi.comresearchgate.net CPC operates by partitioning solutes between two immiscible liquid phases (one stationary, one mobile) within a centrifugal field, which eliminates the irreversible sample adsorption that can occur with solid stationary phases. researchgate.net
This technique has been successfully applied to purify trans-crocetin from hydrolyzed extracts of Gardenia fruit waste. In a notable study, crocins were first extracted and hydrolyzed enzymatically. The resulting crocetin was then subjected to a single-step CPC purification, which yielded trans-crocetin at a purity of 96.76 ± 0.17%. mdpi.comnih.gov The selection of an appropriate two-phase solvent system is critical for successful separation, with the goal of achieving an optimal partition coefficient (Kd) for the target compound. mdpi.com For instance, a system composed of ethyl acetate/n-Butanol/0.3 M Na₂CO₃ in water has been effectively used. mdpi.comresearchgate.net The scalability and high recovery rates of CPC make it a valuable tool for obtaining larger quantities of pure crocetin for research. researchgate.net
Table 2: Example of CPC System for trans-Crocetin Purification
| Parameter | Description | Source(s) |
| Starting Material | Pre-purified crocetins from hydrolyzed Gardenia fruit waste | mdpi.comnih.gov |
| Solvent System | Ethyl acetate/n-Butanol/0.3 M Na₂CO₃ in water (2.5:2.5:5 v/v) | mdpi.comresearchgate.net |
| Detection Wavelength | 440 nm | mdpi.comresearchgate.net |
| Separation Time | < 90 minutes | mdpi.comresearchgate.net |
| Final Purity | 96.76 ± 0.17% | mdpi.comnih.gov |
| Yield | 95.25 ± 3.16% | mdpi.com |
Besides the aforementioned techniques, other preparative chromatography methods are employed, often in combination, to isolate crocetin.
Medium Pressure Liquid Chromatography (MPLC): MPLC is another effective technique used for crocetin purification. Following enzymatic hydrolysis of saffron extracts, MPLC on an MCI-Gel® stationary phase has been used to produce trans-crocetin with a purity grade exceeding 95%. sci-hub.se
Macroporous Resin Adsorption: This method is frequently used as an initial clean-up and concentration step. Resins like HPD-100 are used to adsorb crocetin from crude hydrolysates. mdpi.comnih.gov The adsorbed crocetin is then eluted with a solvent such as 95% ethanol. This pre-purified crocetin is often further purified using more refined techniques like CPC. mdpi.comencyclopedia.pub
Low-Pressure Liquid Chromatography: This method has been used to isolate crocins, the precursors to crocetin, from hydroalcoholic extracts of saffron, employing a mixture of styrene–divinylbenzene copolymer and modified starch polymers as the stationary phase. researchgate.netresearchgate.net
Centrifugal Partition Chromatography (CPC)
Crystallization and Recrystallization Techniques
Crystallization is a powerful purification technique that separates crocetin from soluble impurities based on differences in solubility. It is often used as a final step to obtain a highly purified, crystalline solid.
One effective method involves converting crude crocetin into a salt to facilitate crystallization. In this approach, crude crocetin is dissolved in a dilute aqueous alkaline solution, such as 10% sodium bicarbonate, to form a soluble crocetin salt. google.com After filtering out insoluble materials, the salt is allowed to crystallize from the solution. This crocetin salt can be further purified by recrystallizing it multiple times from the same alkaline solution, achieving purities as high as 99.3% as determined by HPLC. The high-purity crocetin salt is then dissolved in water and acidified (e.g., with citric acid or acetic acid to pH 2.0), causing the purified crocetin to precipitate out of the solution. google.com
Another approach utilizes organic solvents. Crocetin can be purified by dissolving it in an aprotic solvent from which it can be crystallized, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). nih.govgoogle.com In some methods, crocetin amide derivatives have been obtained via recrystallization after synthesis. nih.gov A two-step crystallization process from an 80% ethanol solution at low temperatures (-5°C) has also been reported to yield high-purity crocin crystals, which are the glycosidic precursors to crocetin. ijpmbs.comscispace.com
Chemical Synthesis and Structural Modification of Crocetin
Total Chemical Synthesis Approaches for Crocetin (B7823005)
The complete chemical synthesis of crocetin allows for the production of this natural product in a laboratory setting, independent of its natural sources. This provides a reliable supply for research and potential therapeutic development.
Multi-step Synthetic Routes (e.g., Wittig Reagents)
One of the prominent methods for the total synthesis of crocetin involves multi-step reaction sequences, frequently employing the Wittig reaction or its variations like the Wittig-Horner reaction. These reactions are powerful tools in organic chemistry for the formation of carbon-carbon double bonds, a key structural feature of the polyene chain of crocetin.
A common strategy involves the synthesis of crocetin dimethyl ester as an intermediate, which is then hydrolyzed to yield crocetin. For instance, crocetin dimethyl ester has been synthesized via the Wittig reaction between 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde and γ-chloro methyl tiglate, achieving a yield of 78.6%. frontiersin.org In this synthesis, the dialdehyde (B1249045) component was itself prepared using a Wittig-Horner reaction. frontiersin.org Another approach utilized the Wittig-Horner reaction with 2,7-dimethyl-2,4,6-oct-triene-1,8-dialdehyde and methyl O,O-diethyl-γ-phosphonotiglate to form the crocetin-dimethylester. sioc-journal.cn
A patented method describes the synthesis of a crude crocetin dimethyl ester from 3,7-dimethyloctatrienemthanal and methyl 2-bromopropionate through a three-step reaction, which is then hydrolyzed, decolorized, and recrystallized to obtain pure crocetin. frontiersin.orggoogle.com The Wittig reagents used in such syntheses can include trimethyl phosphite, triethyl phosphite, or triphenylphosphine. google.com
Furthermore, an efficient six-step synthesis of crocetin-dimethylester has been reported, which can be condensed to a "four-step" process using in situ procedures. researchgate.net This route starts with the synthesis of (E)-4,4-dimethoxybut-2-enal, which is then reacted with a phosphorane to build the polyene chain. researchgate.net The resulting dimethyl ester can then be hydrolyzed to crocetin. researchgate.net
The synthesis of crocetin itself, not just its ester, has also been achieved through multi-step processes. One such synthesis commenced with a Wittig reaction between fumaraldehyde (B1234199) mono(dimethyl acetal) and (carbethoxyethylidene)triphenylphosphorane. unipi.it
These multi-step syntheses, while often complex, provide a versatile platform for producing crocetin and its analogs, allowing for detailed investigation of their chemical and biological properties.
Synthesis of Crocetin Derivatives and Analogs
To overcome the limitations of natural crocetin, particularly its poor solubility, and to enhance its biological effects, researchers have focused on synthesizing a variety of derivatives and analogs. nih.govnih.govresearchgate.net
Strategies for Enhancing Bioactivity and Research Utility
A primary strategy for enhancing the bioactivity and research utility of crocetin is to improve its solubility. nih.govnih.gov The low water solubility of crocetin (1.238 μg/mL) is a significant hurdle for its clinical application. nih.govnih.gov Structural modification is a key approach to address this issue. frontiersin.org By introducing hydrophilic groups, the formation of hydrogen bonds can be increased, leading to improved aqueous solubility. nih.gov
Conjugation Chemistry (e.g., Amide Derivatives)
Conjugation chemistry has emerged as a powerful tool for modifying crocetin. This involves attaching other molecules, such as amines, to the carboxylic acid groups of crocetin to form amide derivatives. frontiersin.orgnih.govnih.gov This approach has been shown to be a novel and effective strategy to enhance the solubility and biological activities of crocetin. nih.gov
For example, crocetin has been conjugated with ethylamine (B1201723) and 4-fluorobenzylamine (B26447). nih.gov The resulting amide derivatives demonstrated significantly higher water solubility compared to the parent crocetin. nih.gov Specifically, the solubility of the ethylamine and 4-fluorobenzylamine derivatives were 19.55 and 12.28 times higher than that of crocetin, respectively. nih.gov The synthesis of these derivatives typically involves activating the carboxylic acid groups of crocetin with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and N-hydroxybenzotriazole (HOBt), followed by the addition of the desired amine. frontiersin.orgnih.gov
In another study, crocetin was conjugated with piperidyl, diethylamine, and benzylamine (B48309) to improve its solubility and bioactivity. nih.gov These modifications led to derivatives with enhanced anti-cancer effects in multiple tumor cell lines and improved anti-inflammatory efficacy. nih.gov The general synthetic route for these amide derivatives involves reacting crocetin with the appropriate amine in the presence of coupling agents. frontiersin.orgnih.gov
The synthesis of crocetin amide derivatives can also be achieved by first converting crocetin to an intermediate that is more reactive towards amines. For instance, reacting crocetin with carbonylimidazole synthesizes crocetin imidazole, which can then be further reacted to form amide derivatives. google.com
These studies highlight the versatility of conjugation chemistry in tailoring the properties of crocetin for specific research and therapeutic purposes. frontiersin.orgnih.govnih.gov
Design of Novel Crocetin-Based Compounds for Specific Research Applications
The design and synthesis of novel crocetin-based compounds are driven by the need for molecules with specific properties for targeted research applications. The inherent structure of crocetin, with its polyene backbone, provides a unique scaffold for the development of new chemical entities. frontiersin.orgacs.org
By systematically modifying the structure of crocetin, researchers can create a library of compounds to probe various biological pathways. For instance, the synthesis of different amide derivatives has allowed for the investigation of how changes in solubility and chemical structure impact anti-tumor and anti-inflammatory activities. nih.govnih.gov These studies provide scientific evidence that modifying the crocetin structure is a promising strategy for developing new therapeutic agents. nih.gov
The development of crocetin-based compounds also extends to creating tools for biomedical research. For example, the synthesis of crocetin analogs could be used to develop fluorescent probes or imaging agents, leveraging the conjugated polyene system of the crocetin backbone. The ability to chemically synthesize crocetin and its derivatives opens up possibilities for creating a wide range of novel compounds with tailored properties for specific scientific investigations. frontiersin.org
Advanced Analytical Methodologies in Crocetin Research
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in the study of crocetin (B7823005), leveraging the interaction of electromagnetic radiation with the molecule to reveal its unique properties.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a primary tool for both qualitative and quantitative analysis of crocetin and its derivatives due to the extensive conjugated system in its backbone, which results in strong absorption in the visible range. amegroups.org The characteristic maximum visible absorbance for crocetin and its esters typically falls within the 400–500 nm range. amegroups.org
The specific absorption maxima can vary depending on the solvent and the isomeric form of crocetin. For instance, in a borate (B1201080) buffer at pH 8.5, crocetin exhibits a distinct UV-visible absorption spectrum between 205 and 550 nm. researchgate.net The all-trans isomer of crocetin generally shows a primary absorption peak around 440 nm, with a secondary peak at approximately 256 nm. amegroups.orgmdpi.com In contrast, the cis isomers display a characteristic peak between 320 and 340 nm. amegroups.org This difference in the absorption spectra of cis and trans isomers is a valuable tool for their differentiation. aua.gr
Molar extinction coefficients, which are a measure of how strongly a substance absorbs light at a given wavelength, have been determined for crocetin and its derivatives. These values are crucial for accurate quantification. researchgate.netgoogle.com For example, one study reported a molar absorption coefficient for crocin (B39872), a glycosyl ester of crocetin, to be approximately 1.35 × 10⁵ M⁻¹ cm⁻¹ at 441 nm. nih.gov The absorbance at around 440 nm is often used for the quantitative determination of crocetin and its esters in various samples, including saffron. google.commdpi.comtandfonline.com
Interactive Table: UV-Visible Spectrophotometry Data for Crocetin and its Derivatives
| Compound | Solvent/Conditions | λmax (nm) | Molar Extinction Coefficient (ε) | Reference |
| Crocetin | Borate Buffer (pH 8.5) | ~423, ~399, ~377 | ~70,000, ~90,000, ~65,000 M⁻¹cm⁻¹ respectively | researchgate.net |
| trans-Crocetin | - | 440, 255 | - | mdpi.com |
| cis-Crocetin | - | 320-340 | - | amegroups.org |
| Crocin | Water | 441 | 1.369 × 10⁵ M⁻¹cm⁻¹ | nih.govpreprints.org |
| Crocin | 70% Ethanol (B145695) | 440 | - | tandfonline.com |
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of crocetin. nih.govnature4science.com
FT-IR spectroscopy is sensitive to the vibrations of polar bonds. gatewayanalytical.com In the FT-IR spectrum of crocetin and its derivatives, characteristic peaks corresponding to different functional groups can be observed. The C=O stretching vibration of the carboxylic acid groups is a prominent feature. tandfonline.com This peak's position can be influenced by conjugation. tandfonline.com Other significant bands include those for O-H, C=C, C-O, and C(O)–O stretching, as well as C-H bending vibrations. researchgate.net The analysis of these bands helps in confirming the presence of the crocetin structure in a sample. researchgate.net
Raman spectroscopy , which relies on the inelastic scattering of light, is particularly sensitive to non-polar, homo-nuclear bonds, such as the C=C bonds that form the polyene backbone of crocetin. gatewayanalytical.com This makes it an excellent technique for studying the conjugated system. Raman spectroscopy has been successfully employed to identify and quantify crocetin and its esters in saffron. researchgate.net The spectra can distinguish between cis and trans isomers; for instance, the 13-cis isomer of a crocetin ester exhibits a characteristic Raman peak at 1138 cm⁻¹, which is absent in the all-trans isomer. optica.orgrsc.org Calibration models using partial least-squares regression on Raman spectral data have been developed for the rapid quantification of crocetin esters in saffron samples. nih.gov
Interactive Table: Key Vibrational Spectroscopy Bands for Crocetin and its Derivatives
| Technique | Wavenumber (cm⁻¹) | Assignment | Reference |
| FT-IR | 1740-1700 (shifted due to conjugation) | C=O stretching (Carboxylic acid/Ester) | tandfonline.com |
| FT-IR | 1232–1410 | O=C-O stretching (Ester) | tandfonline.com |
| FT-IR | 927 | Carotenoid structure | tandfonline.com |
| Raman | 1700-955 | Region for PLS regression models | nih.gov |
| Raman | 1138 | Characteristic of 13-cis isomer | optica.orgrsc.org |
| Raman | ~1535 | C=C stretching (all-trans isomer) | rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of crocetin and its isomers. nih.govresearchgate.net Both ¹H NMR and ¹³C NMR provide atom-level information about the molecular structure.
¹H NMR spectra provide information about the chemical environment of protons. For the highly symmetric structures of crocetin and its esters, signals often appear as coupled pairs. amegroups.org The chemical shifts and coupling constants of the olefinic protons in the polyene chain are characteristic of the specific isomer (trans or cis). mdpi.comoptica.org For example, significant differences in chemical shifts for specific protons can be observed when comparing the ¹H NMR spectra of trans- and cis-crocetin. mdpi.com
¹³C NMR spectra reveal the chemical environment of each carbon atom. In the ¹³C NMR spectrum of crocetin, the signals for the olefinic carbons typically appear in the δ 120–150 ppm range, while the two terminal carbonyl carbons are observed further downfield, between δ 165–190 ppm. amegroups.org The precise chemical shift of the carbonyl carbon can help distinguish between ester and carboxylic acid functionalities. amegroups.org Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often employed to unambiguously assign all proton and carbon signals, especially in complex extracts or for new derivatives. nih.gov
Interactive Table: Representative NMR Data for trans-Crocetin
| Nucleus | Chemical Shift (δ ppm) | Multiplicity / Coupling Constant (J) | Reference |
| ¹H | 7.21 | d, 11.4 Hz (H-3/3') | mdpi.com |
| ¹H | 6.73 | d, 15.0 Hz (H-5/5') | mdpi.com |
| ¹H | 6.49 | dd, 3.0 and 7.9 Hz (H-7/7') | mdpi.com |
| ¹H | 6.84 | dd, 3.0 and 7.9 Hz (H-8/8') | mdpi.com |
| ¹³C | 120-150 | - (Olefinic carbons) | amegroups.org |
| ¹³C | 165-190 | - (Carbonyl carbons) | amegroups.org |
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elemental composition of crocetin, as well as for its sensitive quantification in complex mixtures.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. measurlabs.comfilab.fr This capability is crucial for confirming the identity of crocetin and its metabolites, and for distinguishing between compounds with very similar nominal masses. filab.fr Techniques like Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly used to achieve the high resolution required for this type of analysis. nih.govfilab.fr HRMS is instrumental in identifying unknown compounds and for isotopic analysis. measurlabs.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QTOF/HRMS)
The coupling of liquid chromatography (LC) with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a cornerstone of modern crocetin research. nih.govresearchgate.netfrontiersin.orgmdpi-res.com This combination allows for the separation of crocetin from other components in a mixture before its detection and structural characterization by the mass spectrometer.
LC-MS/MS is a highly sensitive and selective technique for the quantification of crocetin and its derivatives in biological samples. researchgate.netnih.gov In a typical LC-MS/MS method, the precursor ion corresponding to crocetin (e.g., [M-H]⁻ at m/z 327) is selected and fragmented to produce characteristic product ions (e.g., m/z 283). researchgate.net Monitoring these specific precursor-to-product ion transitions enhances the specificity and sensitivity of the analysis. researchgate.net
LC-QTOF/HRMS (Liquid Chromatography-Quadrupole Time-of-Flight/High-Resolution Mass Spectrometry) combines the separation power of LC with the high mass accuracy and resolution of a QTOF analyzer. mdpi-res.comresearchgate.net This technique is particularly powerful for the comprehensive chemical profiling of complex extracts, such as those from saffron. researchgate.net It enables the tentative identification of a wide range of compounds based on their accurate mass and fragmentation patterns, even when reference standards are not available. researchgate.net
Interactive Table: Mass Spectrometry Data for Crocetin
| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| LC-MS/MS | Negative ESI | 327 | 283 | researchgate.net |
| LC-MS | Negative ESI | 327.1611 | 283.1704, 239.1806, 284.1739 | nih.gov |
| LC-QTOF/HRMS | ESI | - | Provides accurate mass for formula determination | mdpi-res.comresearchgate.net |
Chromatographic Quantification and Purity Assessment
Advanced chromatographic techniques are indispensable for the accurate quantification and purity assessment of crocetin(2-). These methods provide the sensitivity and selectivity required to separate crocetin from a complex matrix and to differentiate between its isomers.
HPLC/UHPLC-PDA-MS for Purity and Content Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Photodiode Array (PDA) and Mass Spectrometry (MS) detectors are the gold standard for the analysis of crocetin(2-). mdpi.com These techniques offer high resolution, sensitivity, and specificity, making them ideal for both quantitative analysis and purity assessment. mdpi.com
Detailed Research Findings:
A common approach involves using a reversed-phase C18 column with a gradient elution. nih.govnih.gov The mobile phase often consists of a mixture of water with a small percentage of formic acid (to improve peak shape and ionization efficiency) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov The use of a PDA detector allows for the monitoring of the elution profile at multiple wavelengths, which is particularly useful for identifying crocetin and its derivatives, as they exhibit characteristic absorption maxima. nih.govresearchgate.net For instance, trans-crocetin isomers typically show a primary absorption peak around 440 nm and a secondary one between 260-264 nm, while cis-isomers have an additional peak around 326-327 nm. nih.gov
The coupling of HPLC/UHPLC with a mass spectrometer provides definitive identification and structural information. nih.govauctoresonline.org Electrospray ionization (ESI) is a commonly used ionization source, and the mass spectrometer can be operated in both positive and negative ion modes. In negative ion mode, crocetin(2-) is detected as the deprotonated molecule [M-H]⁻ with a mass-to-charge ratio (m/z) of 327. nih.gov Further fragmentation in MS/MS experiments can confirm the structure by yielding characteristic fragment ions. nih.govauctoresonline.org For example, the loss of a carboxyl group results in a fragment at m/z 283. nih.gov
The purity of crocetin can be determined by analyzing the peak area percentage in the chromatogram. Purity levels exceeding 95% have been reported for crocetin synthesized from the hydrolysis of crocin. researchgate.net One study reported achieving a purity of 96.76 ± 0.17% for trans-crocetin after a purification process involving macroporous resin adsorption and centrifugal partition chromatography. mdpi.com Another method involving alkali-mediated conversion of crocins to crocetin followed by HPLC analysis reported a purity of over 95%, with a trans:cis isomer ratio of 98:2. researchgate.net
The validation of these analytical methods is crucial and typically includes assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. nih.gov
Table 1: HPLC/UHPLC-PDA-MS Parameters for Crocetin(2-) Analysis
| Parameter | Typical Conditions | Reference |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 4 µm) | nih.gov |
| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile/methanol | nih.gov |
| Flow Rate | 0.8 - 1.0 mL/min | nih.govnih.gov |
| Column Temperature | 25 - 40 °C | nih.gov |
| PDA Detection | 200-600 nm, with specific monitoring at ~440 nm and ~250 nm | nih.gov |
| MS Ionization | Electrospray Ionization (ESI), often in negative mode | nih.gov |
| MS Detection | m/z 327 for [M-H]⁻ | nih.govauctoresonline.org |
Capillary Electrophoresis
Capillary electrophoresis (CE) is another powerful analytical technique for the separation and quantification of charged species like crocetin(2-). nih.gov CE offers advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption. mdpi.com
Detailed Research Findings:
In CE, separation is achieved based on the differential migration of analytes in an electric field. youtube.com For the analysis of crocetin and its derivatives, non-aqueous capillary electrophoresis (NACE) has been shown to be effective. nih.gov One method utilized a fused silica (B1680970) capillary with a background electrolyte consisting of a methanolic solution of boric acid and sodium tetraborate (B1243019). nih.gov This approach allowed for the quantification of major crocin metabolites and provided more detailed information than traditional quality control indices. nih.gov
The basic instrumentation for CE includes a high-voltage power supply, a fused-silica capillary, two buffer reservoirs with electrodes, a sample injection system, and a detector, typically a UV-Vis detector. youtube.com The inner wall of the fused-silica capillary possesses silanol (B1196071) groups that, when in contact with a buffer, can become ionized, creating an electrical double layer. youtube.com The application of a voltage across the capillary induces an electroosmotic flow (EOF) of the bulk solution, which drives the analytes towards the detector. youtube.com The separation of analytes is based on their electrophoretic mobility, which is dependent on their charge and size. youtube.com
While HPLC remains the more commonly used technique for crocetin analysis, CE provides a valuable alternative, particularly for resolving complex mixtures of related compounds. mdpi.com
Table 2: Capillary Electrophoresis Parameters for Crocin Metabolite Analysis
| Parameter | Typical Conditions | Reference |
| Capillary | Fused silica | nih.gov |
| Background Electrolyte | 12.5 mM H₃BO₃ / 37.5 mM Sodium tetraborate in methanol | nih.gov |
| Separation Mode | Non-aqueous capillary electrophoresis (NACE) | nih.gov |
Mechanistic Research into Crocetin S Cellular and Molecular Actions
Modulation of Cellular Signaling Pathways
Crocetin (B7823005) exerts its biological effects by interacting with and modulating several key intracellular signaling cascades. These pathways are crucial for regulating cell growth, proliferation, inflammation, and survival. The following subsections detail the specific interactions of crocetin with these vital signaling networks.
PI3K/AKT Pathway Regulation
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central signaling nexus that governs cell survival, growth, and proliferation. frontiersin.org Research has demonstrated that crocetin can significantly influence this pathway in various cell types.
In the context of glioma, crocetin has been shown to inhibit the viability and proliferation of cancer cells by blocking multiple points within the AKT signaling pathway. researchgate.net This inhibition leads to increased cell death and disruption of the cell cycle in glioma cells. researchgate.net Similarly, in pancreatic cancer cells, crocetinic acid, a derivative of crocetin, significantly inhibited the phosphorylation of AKT, a key downstream effector of PI3K. oncotarget.comresearchgate.net This inhibition contributes to its anti-proliferative and pro-apoptotic effects. oncotarget.com
Conversely, in other contexts, crocetin can activate the PI3K/AKT pathway to exert protective effects. For instance, in a model of sepsis-induced myocardial toxicity, crocetin was found to alleviate cellular apoptosis by increasing the activity of the PI3K/AKT signaling pathway. frontiersin.org Furthermore, in a mouse model of depression, crocetin administration led to the upregulation of phosphorylated PI3K (p-PI3K) and phosphorylated AKT (p-AKT), suggesting that its rapid antidepressant effects may be mediated through the activation of this pathway. nih.gov Crocetin has also been shown to promote angiogenesis in human umbilical vein endothelial cells (HUVECs) via the PI3K-Akt-eNOS signaling pathway. frontiersin.org
Table 1: Effects of Crocetin on the PI3K/AKT Pathway
| Cell/Tissue Type | Effect of Crocetin | Downstream Consequences | Reference(s) |
|---|---|---|---|
| Glioma cells | Inhibition of AKT pathway | Decreased cell viability and proliferation, increased apoptosis | researchgate.net |
| Pancreatic cancer cells | Inhibition of AKT phosphorylation | Reduced cell proliferation, induction of apoptosis | oncotarget.comresearchgate.net |
| Cardiomyocytes (sepsis model) | Increased PI3K/AKT activity | Alleviation of apoptosis | frontiersin.org |
| Mouse hippocampus (depression model) | Upregulation of p-PI3K and p-AKT | Rapid antidepressant effects | nih.gov |
| Human Umbilical Vein Endothelial Cells | Activation of PI3K-Akt-eNOS | Promotion of angiogenesis | frontiersin.org |
Mitogen-Activated Protein Kinases (MAPK) Pathway (ERK1/2, p38, JNK)
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK1/2), p38, and c-Jun N-terminal kinase (JNK) pathways, are critical in transducing extracellular signals into cellular responses such as proliferation, differentiation, inflammation, and apoptosis. Crocetin has been found to modulate these pathways in a context-dependent manner.
In human colorectal cancer cells (HCT-116), crocetin has been observed to suppress cell growth and migration by activating the p38 MAPK signaling pathway. nih.govresearchgate.net This suggests a tumor-suppressive role mediated through p38 activation. Conversely, in a model of cardiac hypertrophy, crocetin was shown to reverse the condition by blocking the reactive oxygen species-dependent MEK/ERK1/2 pathway. nih.gov
In the context of inflammation, crocetin has demonstrated an ability to inhibit the lipopolysaccharide (LPS)-induced activation of the MAPK pathway in rat chondrocytes by suppressing the phosphorylation of JNK. ingentaconnect.com Furthermore, in LPS-induced RAW264.7 macrophage cells, crocetin was found to exert its anti-inflammatory effects by inhibiting the MEK1/JNK/NF-κB/iNOS pathway. nih.govnih.gov This was associated with an increase in MEK1/ERK1 phosphorylation but an inhibition of JNK phosphorylation. nih.gov In a mouse model of depression, crocetin administration led to an increased expression of ERK1/2. nih.gov
Table 2: Modulation of MAPK Pathways by Crocetin
| Cell/Tissue Type | MAPK Pathway Component | Effect of Crocetin | Outcome | Reference(s) |
|---|---|---|---|---|
| HCT-116 colorectal cancer cells | p38 MAPK | Activation (increased phosphorylation) | Suppression of cell growth and migration | nih.govresearchgate.net |
| Cardiac tissue (hypertrophy model) | MEK/ERK1/2 | Inhibition | Reversal of myocardial hypertrophy | nih.gov |
| Rat chondrocytes (LPS-induced) | JNK | Inhibition of phosphorylation | Anti-inflammatory effects | ingentaconnect.com |
| RAW264.7 macrophages (LPS-induced) | JNK | Inhibition of phosphorylation | Anti-inflammatory effects | nih.govnih.gov |
| RAW264.7 macrophages (LPS-induced) | MEK1/ERK1 | Increased phosphorylation | Anti-inflammatory effects | nih.gov |
| Mouse hippocampus (depression model) | ERK1/2 | Increased expression | Antidepressant effects | nih.gov |
Nrf2/HO-1 Signaling Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway is a crucial cellular defense mechanism against oxidative stress and inflammation. Crocetin has been consistently shown to activate this protective pathway.
In a model of arsenic trioxide-induced liver injury in rats, crocetin promoted the expression of Nrf2, HO-1, and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby ameliorating hepatic damage through its antioxidant and anti-inflammatory effects. nih.gov Similarly, in LPS-induced RAW264.7 cells, crocetin was found to activate the Nrf2/HO-1 pathway, which contributed to its anti-inflammatory properties. nih.govresearchgate.net The study highlighted that the activation of Nrf2/HO-1 is involved in the attenuation of NF-κB translocation and iNOS expression. nih.gov Further research has indicated a direct crosstalk between the MEK1/JNK/NF-κB/iNOS pathway and the Nrf2/HO-1 pathway in crocetin-treated cells, with HO-1 playing a key role. researchgate.net
In sepsis-induced cardiac dysfunction, crocetin was observed to upregulate the levels of Nrf2 and HO-1, protecting cardiomyocytes from inflammation and mitochondrial dysfunction. frontiersin.orgfrontiersin.org Studies on crocin (B39872), a glycoside of crocetin, also support this mechanism, showing protection against high glucose-induced injury in renal tubular epithelial cells via activation of the SIRT1-Nrf2 pathway. mums.ac.ir
Table 3: Activation of the Nrf2/HO-1 Pathway by Crocetin
| Cell/Tissue Type | Condition | Key Proteins Upregulated | Outcome | Reference(s) |
|---|---|---|---|---|
| Rat liver | Arsenic trioxide-induced injury | Nrf2, HO-1, NQO1 | Protection against hepatic injury | nih.gov |
| RAW264.7 macrophages | LPS-induced inflammation | Nrf2, HO-1 | Anti-inflammatory effects | nih.govresearchgate.net |
| Cardiomyocytes | Sepsis-induced dysfunction | Nrf2, HO-1 | Reduced cytotoxicity and inflammation | frontiersin.orgfrontiersin.org |
| Renal tubular epithelial cells (crocin) | High glucose-induced injury | Nrf2, HO-1, NQO1 (mRNA) | Protection against cell injury | mums.ac.ir |
NF-κB Pathway Modulation
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response, cell survival, and proliferation. Crocetin has been shown to modulate the NF-κB pathway, generally by inhibiting its activation, which contributes to its anti-inflammatory and anti-cancer effects.
In LPS-induced RAW264.7 macrophage cells, crocetin exerts its anti-inflammatory property by inhibiting the NF-κB/iNOS pathway. nih.govnih.gov It was observed that crocetin dose-dependently blocked the LPS-induced phosphorylation of IκB-α, an inhibitor of NF-κB, thereby preventing the nuclear translocation of the NF-κB p65 subunit. nih.gov This inhibitory effect on the NF-κB pathway is linked to the activation of the Nrf2/HO-1 pathway. nih.gov
Research on crocin, from which crocetin is derived, further supports this mechanism. In models of ulcerative colitis and colorectal cancer, crocin was found to suppress inflammation by regulating the NF-κB signaling pathway. frontiersin.org It achieved this by inhibiting the phosphorylation of IKK(α/β), IκBα, and NF-κB. frontiersin.org Similarly, in colorectal cancer cell lines, crocin inhibited angiogenesis and metastasis by modulating the NF-κB pathway. researchgate.net
Table 4: Modulation of the NF-κB Pathway by Crocetin and Crocin
| Compound | Cell/Tissue Type | Effect | Key Molecular Targets | Outcome | Reference(s) |
|---|---|---|---|---|---|
| Crocetin | RAW264.7 macrophages | Inhibition | p-IκB-α, NF-κB p65 | Anti-inflammatory | nih.govnih.gov |
| Crocin | Colon tissue (ulcerative colitis model) | Inhibition | p-IKK(α/β), p-IκBα, p-NF-κB | Anti-inflammatory | frontiersin.org |
| Crocin | Colon tissue (colorectal cancer model) | Inhibition | p-IKK(α/β), p-IκBα, p-NF-κB | Anti-tumor | frontiersin.org |
| Crocin | Colorectal cancer cell lines | Inhibition | NF-κB pathway | Anti-angiogenic, anti-metastatic | researchgate.net |
Sonic Hedgehog (SHH) Pathway Inhibition
The Sonic Hedgehog (SHH) signaling pathway plays a crucial role in embryonic development and has been implicated in the progression of various cancers. scbt.com Research has identified crocetin as an inhibitor of this pathway, particularly in the context of cancer.
In gastric cancer, crocetin has been shown to suppress angiogenesis and metastasis by inhibiting the SHH signaling pathway. nih.govresearchgate.net It was found to decrease the protein levels of key components of the pathway, including SHH, Patched2 (PTCH2), Suppressor of fused homolog (Sufu), and Glioma-associated oncogene homolog 1 (Gli1). nih.gov Crocetin also suppressed the secretion of SHH from both gastric cancer cells and HUVECs. nih.gov The inhibitory effects of crocetin on cell proliferation, migration, and angiogenesis in gastric cancer were reversed by the addition of recombinant SHH, confirming the central role of this pathway in crocetin's anti-tumor activity. nih.govresearchgate.net
Similarly, crocetinic acid has been shown to inhibit the proliferation of pancreatic cancer cells and target cancer stem cells by inhibiting the SHH signaling pathway. oncotarget.comnih.gov It was observed to inhibit the expression of both SHH and Smoothened (Smo), another key component of the pathway. oncotarget.comnih.gov
Table 5: Inhibition of the Sonic Hedgehog (SHH) Pathway by Crocetin
| Cancer Type | Key Proteins Inhibited | Cellular Effects | Outcome | Reference(s) |
|---|---|---|---|---|
| Gastric Cancer | SHH, PTCH2, Sufu, Gli1 | Suppression of angiogenesis, cell proliferation, migration, and invasion | Anti-tumor effects | nih.govresearchgate.net |
| Pancreatic Cancer | SHH, Smoothened | Inhibition of proliferation, targeting of cancer stem cells | Anti-tumor effects | oncotarget.comnih.gov |
Growth Factor Signaling Pathway Interference (e.g., EGFR, VEGFR)
Growth factor signaling pathways, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are fundamental to cell proliferation, survival, and angiogenesis. Crocetin has been found to interfere with these pathways, contributing to its anti-cancer and anti-angiogenic properties.
In pancreatic cancer, crocetinic acid significantly inhibited the phosphorylation of EGFR. oncotarget.comresearchgate.net This inhibition of EGFR activation is a key mechanism behind its anti-proliferative effects. researchgate.net
Regarding the VEGFR pathway, crocetin has been shown to inhibit angiogenesis by regulating VEGF signaling. In human umbilical vein endothelial cells (HUVECs), crocetin inhibited VEGF-induced cell migration and tube formation by inhibiting the phosphorylation of VEGFR2 and its downstream signaling molecules, including SRC, FAK, MEK, and ERK. frontiersin.org While crocetin was found to reduce VEGF transcription, it also increased the ratio of VEGFR-1 and -2. frontiersin.orgfrontiersin.org In HCT-116 human colorectal cancer cells, crocetin suppressed the expression of VEGF mRNA, which is associated with its anti-migratory effects. nih.govresearchgate.net
Table 6: Interference of Crocetin with Growth Factor Signaling Pathways
| Pathway | Cancer/Cell Type | Effect of Crocetin | Downstream Consequences | Reference(s) |
|---|---|---|---|---|
| EGFR Signaling | Pancreatic Cancer | Inhibition of EGFR phosphorylation | Anti-proliferative effects | oncotarget.comresearchgate.net |
| VEGFR Signaling | HUVECs | Inhibition of VEGFR2 phosphorylation | Inhibition of cell migration and tube formation | frontiersin.org |
| VEGFR Signaling | HCT-116 Colorectal Cancer Cells | Suppression of VEGF mRNA expression | Anti-migratory effects | nih.govresearchgate.net |
| VEGF Signaling | HUVECs | Increased ratio of VEGFR-1 and -2, but reduced VEGF transcription | Regulation of angiogenesis | frontiersin.orgfrontiersin.org |
Impact on Gene Expression and Transcriptional Regulation
Crocetin, a natural carotenoid dicarboxylic acid, demonstrates significant influence over gene expression and the intricate processes of transcriptional regulation. Its effects are observed at multiple levels, from broad-scale changes in the transcriptome to specific interactions with key regulatory proteins and nucleic acids.
RNA-Sequencing and Gene Ontology Analysis
RNA-sequencing (RNA-Seq) studies have been instrumental in elucidating the global impact of crocetin on the transcriptome of various cell types. In human hepatoma HepG2 cells, for instance, crocetin treatment resulted in the differential expression of a substantial number of genes. One study identified that crocetin upregulated 491 genes and downregulated 283 genes by at least two-fold. nih.gov
Gene Ontology (GO) analysis, a method for categorizing gene functions, has revealed that the genes affected by crocetin are primarily involved in crucial cellular processes. nih.gov These include cell proliferation and apoptosis, lipid metabolism, and cellular responses to growth factor stimuli. nih.gov Further analysis of signaling pathways has indicated crocetin's potential to modulate transcriptional misregulation and the activity of ABC transporters, which are involved in moving substances across cell membranes. nih.gov
Transcriptome analyses in different species of the Crocus plant, the source of crocetin, have also provided insights into the genes involved in its own biosynthesis. nih.govcas.czcas.cz These studies have identified numerous differentially expressed genes between different flower tissues and developmental stages, helping to pinpoint candidate genes responsible for the production of crocetin and related compounds. nih.govcas.czcas.cz
Differential Gene Expression Profiling (e.g., Upregulation/Downregulation of Specific Genes)
Crocetin treatment leads to specific changes in the expression of individual genes that are critical for cellular function and disease processes. In HepG2 cells, crocetin has been shown to upregulate the expression of 491 genes and downregulate 283 genes. nih.gov Among the upregulated genes, some are involved in growth factor binding and cellular response to stimuli, while downregulated genes are associated with processes like lipid formation. nih.gov
The table below summarizes the differential gene expression observed in HepG2 cells upon crocetin treatment.
| Regulation | Number of Genes | Key Associated Processes | Example Genes |
| Upregulated | 491 | Cell response to growth factor stimulation, Growth factor binding | CYP24A1, GCNT2, ABCB1, ABCG1 |
| Downregulated | 283 | Cell proliferation and apoptosis, Lipid formation | BRD4, DAXX, EHMT2 |
This table is based on data from a study on HepG2 cells and provides a snapshot of the broader changes in gene expression induced by crocetin. nih.gov
Regulation of Transcription Factors (e.g., p53, p21, Nrf2)
Crocetin exerts a significant portion of its biological effects by modulating the activity of key transcription factors, which are proteins that control the rate of transcription of genetic information from DNA to messenger RNA.
p53 and p21: The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Crocetin has been shown to induce the expression of p53 and its downstream target, p21, a cyclin-dependent kinase inhibitor that can halt the cell cycle. tums.ac.ir This induction can occur through both p53-dependent and -independent mechanisms. tums.ac.irnih.gov The activation of the p53/p21 pathway is a key mechanism by which crocetin can inhibit the growth of cancer cells.
Nrf2: The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. Crocetin has been found to upregulate the expression of Nrf2 and its target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase (NQO1). nih.govnih.gov This activation of the Nrf2 pathway enhances the cell's ability to combat oxidative stress, which is implicated in a wide range of diseases. nih.govnih.govresearchgate.net Studies have shown that the activation of Nrf2 by crocetin is more potent than that of its parent compound, crocin. nih.gov
Interference with Nucleic Acid Synthesis (DNA, RNA) and RNA Polymerase II Activity
Crocetin has been demonstrated to directly interfere with the fundamental processes of nucleic acid synthesis. It inhibits the synthesis of both DNA and RNA in a dose-dependent manner. researchgate.netkaums.ac.ir This inhibitory effect is, in part, due to its ability to target RNA polymerase II, a key enzyme responsible for transcribing DNA into messenger RNA in eukaryotic cells. researchgate.netkaums.ac.irkaums.ac.irresearchgate.net By inhibiting RNA polymerase II, crocetin effectively disrupts the production of proteins necessary for cell growth and proliferation, contributing to its anti-cancer properties. researchgate.netkaums.ac.irresearchgate.net
Epigenetic Modulations (e.g., Histone H1 Interaction)
Beyond direct genetic regulation, crocetin also influences epigenetic mechanisms, which are modifications to DNA and its associated proteins that alter gene expression without changing the DNA sequence itself. A notable epigenetic target of crocetin is the linker histone H1. kaums.ac.irresearchgate.netnih.gov
Histone H1 plays a critical role in compacting chromatin, the complex of DNA and proteins that forms chromosomes. By binding to histone H1, crocetin can interfere with the H1-DNA interaction. kaums.ac.irresearchgate.netnih.gov This interaction is stronger for crocetin and its derivative, dimethylcrocetin, compared to crocin. nih.govresearchgate.net The modulation of histone H1 can lead to changes in chromatin structure, potentially making certain genes more or less accessible for transcription and thereby influencing gene expression profiles. nih.gov
Regulation of Cellular Processes (Mechanistic Focus)
The molecular actions of crocetin translate into the regulation of a wide array of cellular processes, primarily through its influence on gene expression and key signaling pathways. Its ability to modulate transcription factors like p53 and Nrf2, interfere with nucleic acid synthesis, and induce epigenetic changes allows it to orchestrate complex cellular responses. These mechanisms underpin its observed effects on cell cycle progression, apoptosis, and the cellular stress response.
Cell Cycle Arrest Mechanisms
Crocetin has been shown to interfere with the normal progression of the cell cycle in cancer cells, a critical mechanism for its anti-tumor effects. Research indicates that crocetin can induce cell cycle arrest, primarily at the S-phase and G2-M phase. frontiersin.org
In colon cancer cells, crocetin has been observed to induce S-phase arrest. frontiersin.org This is potentially mediated through the activation of p21 in a p53-independent manner. frontiersin.org Furthermore, studies on vascular smooth muscle cells have demonstrated that crocetin inhibits the G1/S transition. nih.gov This inhibition is attributed to the suppression of cyclin D1 protein expression and an increase in the level of the cyclin-dependent kinase inhibitor (CDKI) p27kip1. nih.gov However, it did not significantly affect the expression of cyclin E or another CDKI, p21waf1/cip1, in this cell type. nih.gov
In pancreatic cancer cells, crocetin treatment led to a decrease in the population of S-phase cells, suggesting an impairment of DNA replication. frontiersin.org This was accompanied by G2-M phase arrest, which may be due to the enhancement of Cdc-2 phosphorylation and the inhibition of cyclin B1. frontiersin.org Similarly, in N-nitroso-N-methylurea (NMU)-induced breast cancer in rats, crocetin markedly decreased the expression of cyclin D1 while increasing the expression of p53 and p21Cip1, with no significant effect on p27Kip1. tums.ac.irtums.ac.irkne-publishing.comresearchgate.net This suggests that crocetin can induce cell cycle arrest through a p53-independent mechanism in this model. tums.ac.irkne-publishing.comresearchgate.net
Table 1: Effect of Crocetin on Cell Cycle Regulatory Proteins
| Cell Line/Model | Effect | Associated Proteins |
| Colon Cancer Cells (SW480) | S-phase arrest | p21 activation (p53-independent) frontiersin.org |
| Vascular Smooth Muscle Cells | G1/S transition inhibition | ↓ Cyclin D1, ↑ p27kip1 nih.gov |
| Pancreatic Cancer Cells (MIA-PaCa-2) | G2-M phase arrest | ↑ p-Cdc-2, ↓ Cyclin B1 frontiersin.org |
| NMU-induced Breast Cancer (Rat) | Cell cycle arrest | ↓ Cyclin D1, ↑ p53, ↑ p21Cip1 tums.ac.irtums.ac.irkne-publishing.comresearchgate.net |
Apoptosis Induction Pathways
Crocetin actively promotes apoptosis, or programmed cell death, in various cancer cell lines through multiple signaling pathways. A key mechanism involves the intrinsic or mitochondrial pathway of apoptosis. frontiersin.orgactaorthop.org
A consistent finding across several studies is the modulation of the Bax/Bcl-2 ratio by crocetin. aacrjournals.orgnih.gov An increase in this ratio, signifying an upregulation of the pro-apoptotic protein Bax and/or a downregulation of the anti-apoptotic protein Bcl-2, is a critical step in initiating the mitochondrial apoptotic cascade. actaorthop.org This shift in balance leads to the permeabilization of the mitochondrial membrane. frontiersin.org
Following mitochondrial membrane disruption, cytochrome c is released from the mitochondria into the cytoplasm. frontiersin.org This event triggers the formation of the apoptosome, a protein complex that includes Apaf-1 and pro-caspase-9. actaorthop.org The formation of the apoptosome leads to the activation of caspase-9, an initiator caspase. frontiersin.orgactaorthop.org Activated caspase-9 then proceeds to cleave and activate executioner caspases, most notably caspase-3. frontiersin.orgfrontiersin.orgactaorthop.org The activation of caspase-3 is a central event in the execution phase of apoptosis, leading to the cleavage of various cellular substrates and ultimately, cell death. frontiersin.org
In studies involving arsenic trioxide-induced nephrotoxicity, crocetin demonstrated anti-apoptotic properties by significantly enhancing the expression of Bcl-2 and inhibiting CytC, Bax, and Caspase-3. researchgate.net Similarly, in a model of sepsis-induced cardiac dysfunction, crocetin was found to alleviate cellular apoptosis by increasing Bcl-2 activity and suppressing the activities of caspase-3 and caspase-9. frontiersin.org
Inhibition of Cell Proliferation
Crocetin has demonstrated a significant ability to inhibit the proliferation of a wide range of cancer cells in a dose-dependent manner. This anti-proliferative effect is a cornerstone of its potential as an anti-cancer agent.
In pancreatic cancer cells, including MIA-PaCa-2, BxPC-3, Capan-1, and ASPC-1, crocetin has been shown to significantly inhibit proliferation as measured by 3H-thymidine incorporation. aacrjournals.orgnih.gov For instance, in MIA-PaCa-2 cells, crocetin at concentrations of 50, 100, and 200 μmol/L inhibited proliferation by 71%, 59%, and 43%, respectively, after 72 hours of treatment. aacrjournals.org In vivo studies using a xenograft mouse model with MIA-PaCa-2 cells also showed a significant regression in tumor growth with crocetin treatment, which was associated with the inhibition of proliferating cell nuclear antigen (PCNA) expression. aacrjournals.orgnih.gov
The anti-proliferative effects of crocetin have also been observed in other cancer types. In colon cancer cells (HCT116), treatment with 30 µM crocetin for 24 hours reduced the cell proliferation rate to 14%. frontiersin.org Furthermore, crocetin has been found to be antiproliferative in a dose-dependent manner in glioblastoma cell lines (U251, U87MG, U373, and U138), melanoma cell lines (B16F10), and lung cancer cell lines (A549). researchgate.net However, in the SKOV3 ovarian cancer cell line, crocetin was found to inhibit cancer and its proliferation independent of the dose. researchgate.net
Potential mechanisms underlying this inhibition of proliferation include the reduction in the synthesis of DNA, RNA, and protein. aacrjournals.org
Table 2: Anti-proliferative Effects of Crocetin on Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings |
| MIA-PaCa-2, BxPC-3, Capan-1, ASPC-1 | Pancreatic Cancer | Significant inhibition of proliferation (in vitro and in vivo). aacrjournals.orgnih.gov |
| HCT116 | Colon Cancer | Proliferation rate reduced to 14% after 24h with 30 µM crocetin. frontiersin.org |
| U251, U87MG, U373, U138 | Glioblastoma | Dose-dependent inhibition of proliferation. researchgate.net |
| B16F10 | Melanoma | Dose-dependent inhibition of proliferation. researchgate.net |
| A549 | Lung Cancer | Dose-dependent inhibition of proliferation. researchgate.net |
| SKOV3 | Ovarian Cancer | Inhibition of proliferation independent of dose. researchgate.net |
Modulation of Oxidative Stress Responses
Crocetin exhibits potent antioxidant properties by modulating the cellular response to oxidative stress. It can both directly scavenge reactive oxygen species (ROS) and enhance the endogenous antioxidant defense systems.
Studies have shown that crocetin can significantly inhibit the generation of hydroxyl radicals. nih.gov However, its primary antioxidant activity appears to be through the activation of endogenous antioxidant enzymes rather than direct ROS scavenging. nih.gov In various models, crocetin treatment has been shown to increase the activities of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and catalase (CAT). frontiersin.orgresearchgate.netnih.gov
In a lung cancer animal model, crocetin treatment restored the reduced activities of GSH metabolic enzymes and antioxidant enzymes to near-normal levels. frontiersin.org Similarly, in rats with arsenic trioxide-induced nephrotoxicity, crocetin markedly reduced oxidative stress by increasing the levels of SOD, CAT, and GSH-Px. researchgate.net This was accompanied by a decrease in markers of oxidative damage such as malondialdehyde (MDA), protein carbonyls (PC), and lipid hydroperoxides (LOOH). researchgate.net
The antioxidant effects of crocetin are mediated, at least in part, by its ability to upregulate the Nrf2 signaling pathway, which plays a crucial role in the expression of antioxidant and detoxifying enzymes. researchgate.netfrontiersin.org
Anti-inflammatory Mechanistic Insights
Crocetin demonstrates significant anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways. It has been shown to reduce the production and expression of several pro-inflammatory cytokines and enzymes.
In various in vitro and in vivo models, crocetin has been found to decrease the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). frontiersin.orgbrieflands.commdpi.comworktribe.comtjnpr.org For instance, in a model of arthritis, crocetin significantly decreased TNF-α and IL-6 levels in synovial tissue. tjnpr.org It also has been shown to reduce the levels of other pro-inflammatory cytokines such as IL-1β. frontiersin.orgmdpi.comworktribe.com
Furthermore, crocetin can inhibit the expression and activity of inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). frontiersin.orgbrieflands.com This leads to a reduction in the production of prostaglandin (B15479496) D2 (PGD-2) and nitric oxide (NO), both of which are key mediators of inflammation. frontiersin.org
The anti-inflammatory effects of crocetin are often attributed to its ability to suppress the activation of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression. brieflands.commdpi.comworktribe.commdpi.com By inhibiting NF-κB, crocetin can downregulate the expression of a wide range of inflammatory molecules.
Angiogenesis Modulation Mechanisms
Crocetin has been identified as a potent inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Its anti-angiogenic effects are mediated through the modulation of key signaling pathways in endothelial cells.
In human umbilical vein endothelial cells (HUVECs), crocetin has been shown to inhibit cell migration and tube formation in a concentration-dependent manner. frontiersin.orgnih.govresearchgate.netresearchgate.net This is achieved by targeting the vascular endothelial growth factor receptor 2 (VEGFR2) and its downstream signaling cascades. frontiersin.orgnih.govresearchgate.netresearchgate.net
Specifically, crocetin inhibits the phosphorylation of VEGFR2, which is the initial step in VEGF-mediated signaling. frontiersin.orgnih.govresearchgate.netresearchgate.net This, in turn, leads to the suppression of two major downstream pathways: the VEGFR2/SRC/FAK pathway and the VEGFR2/MEK/ERK pathway. frontiersin.orgnih.govresearchgate.netresearchgate.net The VEGFR2/SRC/FAK pathway is primarily involved in focal adhesion turnover, cell shape, and migration, while the VEGFR2/MEK/ERK pathway is mainly associated with endothelial gene transcription and proliferation. frontiersin.orgwikipathways.org In silico analysis has further suggested that crocetin has a higher binding affinity for VEGFR2 compared to its glycoside, crocin. frontiersin.orgnih.gov
Impact on Mitochondrial Function
In models of lung injury and sepsis-induced cardiac dysfunction, crocetin has been demonstrated to prevent the disruption of mitochondrial structure and function. frontiersin.orgresearchgate.net It can protect mitochondrial respiration and maintain the mitochondrial membrane potential (MMP). frontiersin.orgresearchgate.netnih.gov A loss of MMP is an early indicator of mitochondrial dysfunction and a key event in the initiation of apoptosis. nih.gov
Furthermore, crocetin has been found to protect against mitochondrial fragmentation by inhibiting changes in the expression levels of mitochondrial fusion and fission proteins. frontiersin.org In a model of cardiac sepsis, crocetin prevented the downregulation of mitochondrial fusion proteins (Mfn1, Mfn2, and OPA1) and the upregulation of mitochondrial fission proteins (Drp1, Fis1, MFF, Mid49, and Mid51). frontiersin.org Studies have also shown that crocetin can attenuate Drp1-mediated mitochondrial fission via the activation of PGC-1α. nih.gov By preserving mitochondrial function, crocetin can also improve cellular energy production, as evidenced by increased ATP levels. nih.govacs.org
Regulation of Cell Adhesion and Invasion
Crocetin has been shown to interfere with the critical processes of cell adhesion and invasion, which are hallmarks of cancer metastasis. Research indicates that crocetin exerts these effects by modulating the expression of key proteins involved in the degradation of the extracellular matrix (ECM) and by influencing the epithelial-mesenchymal transition (EMT), a process that allows stationary epithelial cells to become motile and invasive.
Studies on highly invasive breast cancer cells (MDA-MB-231) have demonstrated that crocetin can significantly inhibit not only proliferation but also invasion through a reconstituted basement membrane. researchgate.net This inhibition is linked to the downregulation of matrix metalloproteinases (MMPs), which are enzymes crucial for degrading the ECM and facilitating cancer cell invasion. researchgate.netfrontiersin.org Specifically, crocetin has been found to decrease the expression and activity of MMP-2 and MMP-9. researchgate.netmums.ac.ir
In glioma cells (U87 cell line), crocetin was observed to suppress migration and invasion. researchgate.net The mechanism behind this involves the downregulation of MMP-9 and RhoA mRNA expression, which leads to reduced levels of MMP-9 protein and inhibits the polymerization of F-actin, a key component of the cellular machinery for movement. researchgate.net Furthermore, crocetin has been noted to attenuate the adhesion of breast cancer cells to the extracellular matrix. researchgate.netnih.gov
The process of EMT, characterized by the loss of epithelial characteristics and the gain of a mesenchymal phenotype, is a critical step in cancer progression and metastasis. This transition involves the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and Vimentin. Research on various cancer models, including prostate cancer, has shown that crocetin can help reverse EMT. sid.ir This is achieved by increasing the expression of E-cadherin while reducing the expression of N-cadherin and β-catenin, which are involved in tumor invasion and metastasis. sid.irresearchgate.netmums.ac.ir By modulating these key adhesion molecules, crocetin helps maintain the epithelial phenotype, thereby reducing the motility and invasive potential of tumor cells. sid.ir
The anti-invasive effects of crocetin are also linked to its ability to modulate critical signaling pathways. For instance, in glioma cells, crocetin has been shown to inhibit the AKT signaling pathway, which is pivotal in cancer progression. researchgate.net In human umbilical vein endothelial cells (HUVECs), crocetin treatment was found to alleviate immune cell adhesion and infiltration into the inflamed endothelium, a key step in inflammatory vascular injury. karger.com This was associated with the suppression of pro-inflammatory chemokines like MCP-1 and IL-8 through the blockage of NF-κB signaling. karger.com
Table 1: Effect of Crocetin on Cell Lines and Invasion Markers
| Cell Line | Cancer Type | Key Findings | Affected Molecules | Citations |
|---|---|---|---|---|
| MDA-MB-231 | Breast Cancer | Inhibited invasion and proliferation. | MMPs (specifically MMP-2, MMP-9) | researchgate.netfrontiersin.org |
| U87 | Glioma | Suppressed cell migration and invasion. | MMP-9, RhoA, p-AKT | researchgate.net |
| 4T1 | Breast Cancer | Attenuated adhesion to extracellular matrix. | Wnt/β-catenin pathway genes | nih.gov |
| PC3, 22rv1 | Prostate Cancer | Reversed EMT. | E-cadherin, N-cadherin, β-catenin, MMP-2, MMP-9 | sid.ir |
| HUVEC | Endothelial Cells | Inhibited immune cell adhesion and infiltration. | MCP-1, IL-8, NF-κB p65 | karger.com |
| BGC-823 | Gastric Cancer | Suppressed invasion and migration. | Shh signaling pathway | researchgate.net |
Table 2: Molecular Targets of Crocetin in Cell Adhesion and Invasion
| Molecular Target | Effect of Crocetin | Associated Process | Cell Line Examples | Citations |
|---|---|---|---|---|
| MMP-2 | Downregulation | ECM Degradation, Invasion | MDA-MB-231, PC3, 22rv1 | researchgate.netsid.ir |
| MMP-9 | Downregulation | ECM Degradation, Invasion | MDA-MB-231, U87, PC3, 22rv1 | researchgate.netmums.ac.irresearchgate.netsid.ir |
| E-cadherin | Upregulation | Cell-Cell Adhesion, EMT Reversal | PC3, 22rv1 | sid.ir |
| N-cadherin | Downregulation | Cell Motility, EMT | PC3, 22rv1 | sid.ir |
| RhoA | Downregulation | Cytoskeletal Dynamics, Migration | U87 | researchgate.net |
| AKT | Inhibition of Phosphorylation | Cell Survival, Proliferation, Invasion | U87 | researchgate.net |
| NF-κB | Inhibition | Inflammation, Cell Adhesion | HUVEC | karger.com |
| β-catenin | Downregulation | EMT, Invasion | PC3, 22rv1 | sid.ir |
Preclinical Investigations of Crocetin S Mechanistic Role Excluding Clinical Data
In Vitro Cellular Models for Mechanistic Elucidation
Cancer Cell Lines
Crocetin (B7823005) has demonstrated a range of anti-cancer effects across various cancer cell lines through the modulation of multiple cellular pathways.
In human esophageal squamous cell carcinoma KYSE-150 cells, crocetin inhibits proliferation in a concentration-dependent manner, with significant effects observed at concentrations of 25 µmol/l and higher. nih.gov This inhibition is associated with S-phase cell cycle arrest. nih.govnih.gov Mechanistically, crocetin induces apoptosis by increasing the expression of the pro-apoptotic protein Bax and activating caspase-3. nih.govnih.gov Furthermore, it suppresses the migration of KYSE-150 cells. nih.govnih.gov Deeper investigation into the signaling pathways reveals that crocetin inhibits the activation of PI3K/AKT, ERK1/2, and p38, while upregulating the p53/p21 pathway. karger.com This cascade of events leads to mitochondrial-mediated apoptosis, characterized by a disrupted mitochondrial membrane potential, an increased Bax/Bcl-2 ratio, and elevated levels of cleaved caspase-3. karger.com
For gastric cancer, studies on BGC-823 and AGS cells have provided insights into crocetin's mechanisms. In BGC-823 cells, crocetin induces apoptosis, which is evident from the translocation of cytochrome c from the mitochondria to the cytosol and the activation of caspase-3. nih.gov In AGS gastric adenocarcinoma cells, crocetin inhibits proliferation and induces early apoptosis, accompanied by a decrease in the Bcl-2/Bax ratio. frontiersin.org
In the context of breast cancer, crocetin has been studied in MCF-7 and MDA-MB-231 cells. It inhibits the proliferation of both cell lines in a concentration-dependent manner, independent of the estrogen receptor status. scispace.comiiarjournals.org In MCF-7 cells, crocetin induces apoptosis through a caspase-dependent pathway, marked by an increased expression of the Bax protein. scispace.com Additionally, crocetin has been shown to decrease the cholesterol and triglyceride content in both MCF-7 and MDA-MB-231 cells. nih.gov A study on MCF-7 cells also indicated that crocetin's effects may be linked to the disruption of lipid raft structures through cholesterol depletion, which is critical for inducing apoptosis. dergipark.org.tr This involves the downregulation of caveolin 1, LRP-6, survivin, and Bcl2, and the upregulation of Bax and caspase 3. dergipark.org.tr
Cervical cancer HeLa cells also show susceptibility to crocetin. The compound inhibits DNA, RNA, and protein synthesis in a dose-dependent manner and has been found to suppress DNA-dependent RNA polymerase II. scispace.com Crocetin induces a significant level of cellular reactive oxygen species (ROS) in HeLa cells, a key driver of its cytotoxic effect. ajou.ac.kr It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) and reduces the expression of lactate (B86563) dehydrogenase A (LDHA). ajou.ac.kr Furthermore, crocetin can induce the expression of p21 through a p53-independent mechanism, leading to G1 phase arrest. researchgate.net
In other cancer cell lines, such as the p53-null SKOV3 ovarian carcinoma and A549 lung cancer cells, crocetin has been shown to induce p21 expression, leading to G1 phase arrest through a p53-independent mechanism. researchgate.net
Table 1: Effects of Crocetin on Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mechanistic Findings |
|---|---|---|
| KYSE-150 | Esophageal Squamous Cell Carcinoma | Inhibits proliferation (S-phase arrest), induces apoptosis (↑Bax, ↑caspase-3), suppresses migration, inhibits PI3K/AKT, ERK1/2, p38 pathways, upregulates p53/p21. nih.govnih.govkarger.com |
| BGC-823 | Gastric Cancer | Induces apoptosis (cytochrome c release, ↑caspase-3). nih.gov |
| AGS | Gastric Adenocarcinoma | Inhibits proliferation, induces apoptosis (↓Bcl-2/Bax ratio). frontiersin.org |
| MCF-7 | Breast Cancer (ER+) | Inhibits proliferation, induces apoptosis (↑Bax), decreases cholesterol and triglyceride levels, disrupts lipid rafts. scispace.comiiarjournals.orgnih.govdergipark.org.tr |
| MDA-MB-231 | Breast Cancer (ER-) | Inhibits proliferation, decreases cholesterol and triglyceride levels. scispace.comiiarjournals.orgnih.gov |
| HeLa | Cervical Cancer | Inhibits DNA, RNA, and protein synthesis, induces ROS, activates Nrf2, reduces LDHA, induces p21 (p53-independent G1 arrest). scispace.comajou.ac.krresearchgate.net |
| SKOV3 | Ovarian Carcinoma (p53-null) | Induces p21 (p53-independent G1 arrest). researchgate.net |
| A549 | Lung Cancer | Induces p21 (p53-independent G1 arrest). researchgate.net |
| SW480 | Colon Cancer | No specific mechanistic data for crocetin found in the search results. |
| B16F10 | Melanoma | No specific mechanistic data for crocetin found in the search results. |
Endothelial Cell Models
Crocetin demonstrates significant pro-angiogenic effects in endothelial cell models. In Human Umbilical Vein Endothelial Cells (HUVECs ), crocetin has been shown to promote angiogenesis. frontiersin.orgnih.gov It increases the viability and proliferation of HUVECs and promotes the formation of capillary-like structures. frontiersin.orgnih.gov The mechanism behind this involves the modulation of the VEGF signaling pathway. Crocetin treatment leads to an increase in the protein levels of VEGFR-1 and VEGFR-2, as well as the phosphorylation of Akt and eNOS. nih.gov This suggests that the PI3K/Akt/eNOS signaling pathway is crucial for the pro-angiogenic activity of crocetin in these cells. nih.gov Additionally, crocetin enhances the migration rate of HUVECs and increases the activity of matrix metalloproteinase-9 (MMP-9). nih.gov However, another study reported that crocetin could inhibit VEGF-induced phosphorylation of VEGFR2 and its downstream signaling molecules, including SRC, FAK, MEK, and ERK, suggesting an anti-angiogenic effect under certain conditions. frontiersin.org
Table 2: Mechanistic Effects of Crocetin on Endothelial Cells
| Cell Line | Cell Type | Key Mechanistic Findings |
|---|---|---|
| HUVECs | Human Umbilical Vein Endothelial Cells | Promotes angiogenesis, increases cell viability and proliferation, promotes capillary-like structure formation, modulates VEGF signaling (↑VEGFR-1, ↑VEGFR-2, ↑p-Akt/Akt, ↑p-eNOS/eNOS), increases cell migration and MMP-9 activity. frontiersin.orgnih.gov In contrast, another study showed inhibition of VEGF-induced VEGFR2 phosphorylation and downstream signaling. frontiersin.org |
| HRMECs | Human Retinal Microvascular Endothelial Cells | No specific mechanistic data for crocetin found in the search results. |
Neuronal and Glial Cell Models
In neuronal and glial cell models, crocetin exhibits neuroprotective properties, primarily through its anti-oxidative and anti-apoptotic actions.
In mouse hippocampal-derived HT22 cells, crocetin provides protection against Aβ₁₋₄₂-induced toxicity. eurekaselect.comnih.gov Pre-treatment with crocetin leads to a significant increase in cell viability, a reduction in the formation of reactive oxygen species (ROS), and an increase in mitochondrial membrane potential. eurekaselect.comnih.gov These neuroprotective effects are associated with the activation of extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation. eurekaselect.com Crocetin's ability to attenuate oxidative stress is a key mechanism underlying its protective effects against Aβ₁₋₄₂-induced cytotoxicity in these hippocampal cells. scirp.org
Studies on human retinal pigment epithelial (RPE ) cells (ARPE-19) have shown that crocetin protects against oxidative stress-induced damage, a critical factor in the pathogenesis of age-related macular degeneration (AMD). dntb.gov.uanih.gov Crocetin pre-treatment protects ARPE-19 cells from tert-butyl hydroperoxide (TBHP)-induced damage by preventing LDH release, intracellular ATP depletion, nuclear condensation, and disruption of junctional integrity and the cytoskeleton. dntb.gov.uanih.govx-mol.net The protective mechanism involves the preservation of energy production pathways, including mitochondrial respiration and glycolysis, and the activation of ERK1/2 signaling pathways. dntb.gov.uax-mol.net Furthermore, crocetin has been found to inhibit the proliferation and migration of RPE cells induced by platelet-derived growth factor (PDGF)-BB. cornell.edu This inhibition is achieved by downregulating the activation of PDGFRβ and the subsequent PI3K/Akt and ERK, p38, and JNK signaling pathways. cornell.edu Crocetin also induces apoptosis in PDGF-BB-stimulated ARPE-19 cells by modulating Bcl-2 family regulators. cornell.edu
Table 3: Mechanistic Effects of Crocetin on Neuronal and Glial Cells
| Cell Line | Cell Type | Key Mechanistic Findings |
|---|---|---|
| HT22 | Mouse Hippocampal Neuronal Cells | Neuroprotective against Aβ₁₋₄₂-induced toxicity, increases cell viability, reduces ROS formation, increases mitochondrial membrane potential, activates ERK1/2 phosphorylation. eurekaselect.comnih.govscirp.org |
| RPE cells (ARPE-19) | Human Retinal Pigment Epithelial Cells | Protects against oxidative stress (TBHP-induced), preserves cellular energy metabolism, activates ERK1/2, inhibits PDGF-BB-induced proliferation and migration by downregulating PDGFRβ, PI3K/Akt, and MAPK pathways, induces apoptosis via Bcl-2 family modulation. dntb.gov.uanih.govx-mol.netcornell.edu |
Cardiomyocyte Models
In vitro studies using H9c2 cardiomyocyte cells have revealed the cardioprotective effects of crocetin, particularly in the context of sepsis and oxidative stress.
In a lipopolysaccharide (LPS)-induced model of cardiac sepsis, crocetin significantly alleviates cytotoxicity, cellular apoptosis, and oxidative stress. frontiersin.org The mechanism involves an increase in Bcl-2 activity and the activation of the PI3K-Akt signaling pathway, along with the suppression of caspase-3 and caspase-9 activities. frontiersin.org Crocetin also reduces the mRNA levels of pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-8 by suppressing p65/Keap1 signaling and activating the Nrf2/HO-1/NQO1 pathway. frontiersin.org
Furthermore, crocetin has been shown to protect H9c2 cells from oxidative stress by influencing mitophagy through the PINK1/Parkin signaling pathway. jove.comjove.com In cells subjected to H₂O₂-induced oxidative stress, crocetin can reduce the damage and apoptosis. jove.com It appears to modulate autophagy flow and the expression of mitophagy-related proteins PINK1 and Parkin, preventing excessive autophagic activation. jove.com
Table 4: Mechanistic Effects of Crocetin on Cardiomyocytes
| Cell Line | Cell Type | Key Mechanistic Findings |
|---|---|---|
| H9c2 | Rat Cardiomyoblast Cells | Alleviates LPS-induced cytotoxicity, apoptosis, and oxidative stress; increases Bcl-2 activity; activates PI3K-Akt signaling; suppresses caspases-3 and -9; reduces inflammatory cytokine expression via p65/Keap1 and Nrf2/HO-1/NQO1 pathways. Protects against oxidative stress via PINK1/Parkin pathway-mediated mitophagy. frontiersin.orgjove.comjove.com |
Immune Cell Models
The mechanistic role of crocetin in immune cells has been investigated, although specific data for RAW264.7 macrophages were not prominently featured in the provided search results. However, the anti-inflammatory effects observed in other cell types, such as the downregulation of inflammatory cytokines in H9c2 cells, suggest that crocetin likely modulates inflammatory pathways in immune cells as well. frontiersin.org
Table 5: Mechanistic Effects of Crocetin on Immune Cells
| Cell Line | Cell Type | Key Mechanistic Findings |
|---|---|---|
| RAW264.7 Macrophages | Mouse Macrophage Cells | No specific mechanistic data for crocetin found in the search results. |
Vascular Smooth Muscle Cells (VSMCs)
Crocetin has been shown to inhibit the proliferation and migration of Vascular Smooth Muscle Cells (VSMCs) , which are key events in the development of atherosclerosis.
In VSMCs stimulated with advanced glycation end products (AGEs), crocetin inhibits migration through a RAGE (receptor for AGEs)-dependent signaling pathway. nih.gov It achieves this by inhibiting the increase of RAGE protein expression and subsequently reducing the secretion of TNF-α, IL-6, MMP-2, and MMP-9. nih.gov
Furthermore, crocetin effectively inhibits the proliferation of VSMCs induced by platelet-derived growth factor (PDGF-BB). frontiersin.org This anti-proliferative effect is associated with the downregulation of the over-activation of the PI3K/Akt pathway. frontiersin.org Crocetin also inhibits ERK 1/2 phosphorylation and activation induced by Angiotensin II (Ang II), another factor that promotes VSMC proliferation. frontiersin.org
Table 6: Mechanistic Effects of Crocetin on Vascular Smooth Muscle Cells
| Cell Line | Cell Type | Key Mechanistic Findings |
|---|---|---|
| VSMCs | Vascular Smooth Muscle Cells | Inhibits AGE-induced migration via RAGE-dependent pathway (↓RAGE, ↓TNF-α, ↓IL-6, ↓MMP-2, ↓MMP-9). Inhibits PDGF-BB-induced proliferation by downregulating the PI3K/Akt pathway. Inhibits Ang II-induced proliferation by inhibiting ERK 1/2 phosphorylation. frontiersin.orgnih.gov |
In Vivo Animal Models for Mechanistic Exploration
Preclinical research utilizing in vivo animal models has been instrumental in elucidating the potential mechanisms of action of crocetin in various pathological conditions. These studies provide foundational insights into the molecular pathways modulated by the compound, excluding clinical data.
Rodent Models (e.g., rats, mice) in Various Disease Contexts for Mechanistic Insights (e.g., Ischemia-Reperfusion Injury, Atherosclerosis, Hyperlipidemia, Renal Protection)
Rodent models are widely used to investigate the therapeutic potential and underlying mechanisms of crocetin in a range of diseases.
Ischemia-Reperfusion (I/R) Injury: In rat and mouse models of I/R injury, crocetin demonstrates significant protective effects across different organs. In a rat model of myocardial I/R, crocetin was found to alleviate injury by regulating inflammation and the unfolded protein response (UPR). nih.gov It significantly reduced the messenger RNA (mRNA) expression of pro-inflammatory cytokines, including Interleukin-1α (IL-1α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-18 (IL-18), and Tumor Necrosis Factor-α (TNF-α). nih.gov The mechanism is linked to the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway. nih.gov Studies on its parent compound, crocin (B39872), which is metabolized to crocetin, show protection against cerebral I/R injury by suppressing oxidative stress. frontiersin.org In a mouse model of renal I/R injury, crocetin administration was associated with changes in the expression of microRNAs, such as miR-127, suggesting a role in post-transcriptional regulation. nih.gov
Atherosclerosis: In rat models of high-cholesterol diet-induced atherosclerosis, crocetin has been shown to exert anti-atherosclerotic effects. One of the key mechanisms involves the downregulation of the lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) gene and protein expression in the aorta. frontiersin.org By reducing LOX-1, crocetin may decrease the uptake of oxidized low-density lipoprotein (Ox-LDL) by vascular cells, a critical step in foam cell formation and plaque development. frontiersin.org Furthermore, crocetin inhibits the proliferation of vascular smooth muscle cells (VSMCs) by suppressing the phosphorylation and activation of extracellular signal-regulating kinase 1/2 (ERK1/2) induced by Angiotensin II. frontiersin.org Other studies highlight its ability to reduce dyslipidemia and attenuate oxidative stress by increasing superoxide (B77818) dismutase (SOD) levels and decreasing malondialdehyde (MDA) concentrations. nih.gov The anti-inflammatory effects and modulation of the p38 mitogen-activated protein kinase (p38 MAPK) signaling pathway are also implicated in its protective role against atherosclerosis. frontiersin.orgnih.gov
Hyperlipidemia: Crocetin has demonstrated lipid-lowering capabilities in various rodent models. A primary mechanism is the inhibition of pancreatic lipase (B570770), an enzyme crucial for the hydrolysis and subsequent absorption of dietary fats and cholesterol. frontiersin.orgresearchgate.net By competitively inhibiting this enzyme, crocetin leads to reduced absorption and increased fecal excretion of fat and cholesterol. researchgate.net In studies using diet-induced hyperlipidemic rats, crocetin administration led to significant reductions in serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL). frontiersin.orgresearchgate.net Research on crocin further supports these findings, showing it can modulate lipid metabolism by activating pathways involving peroxisome proliferator-activated receptor-alpha (PPARα) and AMP-activated protein kinase (AMPK), while downregulating sterol regulatory element-binding protein 1c (SREBP1c), a key regulator of lipogenesis. nih.gov
Renal Protection: The reno-protective effects of crocetin and its parent compound crocin have been explored in rodent models of nephropathy, often induced by diabetes or toxins. The mechanisms are primarily attributed to antioxidant and anti-inflammatory actions. In db/db mice, a model for type 2 diabetes, crocin administration protected renal structures by enhancing the Nrf2 signaling pathway, which in turn upregulates antioxidant enzymes like manganese superoxide dismutase (MnSOD), HO-1, and catalase. frontiersin.org This was accompanied by a decrease in the expression of phosphorylated IκBα and NF-κB, key components of a major pro-inflammatory signaling pathway. frontiersin.org In a rat model of membranous nephropathy, crocin was shown to activate the Sirtuin 1 (Sirt1)/Nrf2/HO-1 pathway, leading to reduced oxidative stress, decreased podocyte loss, and attenuated renal histopathological changes. nih.govresearchgate.net
| Disease Context | Animal Model | Key Mechanistic Findings | Regulated Pathways/Molecules |
|---|---|---|---|
| Ischemia-Reperfusion Injury | Rat (Myocardial I/R) | Attenuates inflammation and the unfolded protein response (UPR). nih.gov | ↓ IL-1α, IL-1β, IL-6, IL-18, TNF-α; ↑ Nrf2/HO-1 signaling. nih.gov |
| Mouse (Renal I/R) | Modulates microRNA expression. nih.gov | ↔ miR-127. nih.gov | |
| Atherosclerosis | Rat (High-Cholesterol Diet) | Downregulates Ox-LDL receptor, inhibits VSMC proliferation, reduces oxidative stress and inflammation. frontiersin.orgnih.gov | ↓ LOX-1, p-ERK1/2, p-p38 MAPK, MDA; ↑ SOD. frontiersin.orgnih.gov |
| Hyperlipidemia | Rat (Diet-Induced) | Inhibits pancreatic lipase activity, leading to reduced fat absorption. frontiersin.orgresearchgate.net | ↔ Pancreatic Lipase; ↓ Serum TC, TG, LDL. frontiersin.orgresearchgate.net |
| Renal Protection | Mouse (db/db) | Reduces oxidative stress and inflammation through Nrf2 activation and NF-κB inhibition. frontiersin.org | ↑ Nrf2, MnSOD, HO-1; ↓ p-IκBα, p-NF-κB. frontiersin.org |
| Rat (Membranous Nephropathy) | Activates Sirt1/Nrf2/HO-1 pathway, reducing oxidative stress and podocyte injury. nih.govresearchgate.net | ↑ Sirt1/Nrf2/HO-1 signaling. nih.govresearchgate.net |
Zebrafish Models for Angiogenesis Studies
The zebrafish (Danio rerio) embryo is a powerful in vivo model for studying angiogenesis due to its rapid development and optical transparency, which allows for direct visualization of blood vessel formation.
Anti-Angiogenic Effects: Studies using transgenic Tg(fli1:EGFP) zebrafish embryos, where vascular endothelial cells express green fluorescent protein, have demonstrated that crocetin possesses significant anti-angiogenic activity. frontiersin.orgnih.gov Crocetin was observed to inhibit the formation of subintestinal vein vessels (SIVs) in a dose-dependent manner. mdpi.com The inhibitory effect was potent, with significant activity noted at micromolar concentrations. mdpi.com
Mechanism of Action: The anti-angiogenic mechanism of crocetin has been linked to the modulation of the Vascular Endothelial Growth Factor (VEGF) signaling pathway. frontiersin.orgnih.gov Specifically, crocetin inhibits the phosphorylation of VEGF Receptor 2 (VEGFR2), a critical step in initiating the angiogenic cascade. frontiersin.orgx-mol.com Downstream of VEGFR2, crocetin also suppresses the activation of key signaling kinases involved in endothelial cell migration and proliferation, including SRC, focal adhesion kinase (FAK), mitogen-activated protein kinase kinase (MEK), and extracellular signal-regulated kinase (ERK). frontiersin.orgnih.govresearchgate.net In silico molecular docking analyses further support these findings, suggesting that crocetin has a high binding affinity for VEGFR2. nih.gov Research comparing crocetin to its glycoside precursor, crocin, found that crocetin was a more effective inhibitor of angiogenesis, which is significant given the in vivo metabolic conversion of crocin to crocetin. frontiersin.orgnih.gov
| Focus Area | Animal Model | Key Mechanistic Findings | Regulated Pathways/Molecules |
|---|---|---|---|
| Angiogenesis | Zebrafish (Tg(fli1:EGFP) embryo) | Inhibits the formation of subintestinal vein vessels (SIVs). frontiersin.orgmdpi.com More potent than its precursor, crocin. nih.gov | ↓ VEGF/VEGFR2 signaling pathway. frontiersin.orgnih.gov |
| Inhibits phosphorylation of VEGFR2 and downstream signaling molecules involved in endothelial cell migration and proliferation. frontiersin.orgx-mol.comresearchgate.net | ↓ p-VEGFR2, p-SRC, p-FAK, p-MEK, p-ERK. frontiersin.orgnih.gov |
Emerging Research Directions in Crocetin 2 Studies
Targeted Delivery Systems and Formulation Technologies for Enhanced Research Utility
A significant hurdle in the experimental application of crocetin (B7823005) is its inherent low water solubility, poor stability, and limited bioavailability. nih.govbeilstein-journals.org To overcome these challenges, researchers are increasingly turning to novel formulation technologies and targeted delivery systems. These systems are designed to protect the molecule from degradation, improve its solubility, and ensure it reaches its intended site of action in a controlled manner, thereby enhancing its utility in research settings.
Novel pharmaceutical systems such as nanoparticles, liposomes, and microcapsules are being developed to improve the stability and bioavailability of crocetin and its derivatives. beilstein-journals.orgresearchgate.net
Nanoparticles: Solid lipid nanoparticles (SLNs) have emerged as a promising carrier for crocetin. These are colloidal systems where the solid lipid core can encapsulate lipophilic molecules like crocetin. researchgate.netacs.org Studies have shown that crocetin-loaded SLNs exhibit higher antioxidant properties and greater stability compared to the free compound. researchgate.net Nanoparticles offer advantages due to their small size and adhesive properties, which can improve interaction with biological membranes. acs.org
Liposomes: Liposomes are spherical vesicles composed of one or more phospholipid bilayers, which can encapsulate both hydrophilic and hydrophobic compounds. acs.orgrsc.org Nanoliposomes, with their nanoscale dimensions, provide a high surface-area-to-volume ratio, allowing for a greater encapsulation of bioactive compounds and enhanced resistance to destabilization. nih.gov The formulation of crocetin within liposomes can improve its lipophilic nature and solubility in certain mediums. nih.gov
Microcapsules: This technology involves the encapsulation of crocetin within a protective shell, which can enhance its stability. beilstein-journals.orgresearchgate.net
The development of these advanced formulations is a key strategy to overcome the physicochemical limitations of crocetin, making it a more viable and effective compound for in vitro and in vivo research. researchgate.net
Table 1: Overview of Delivery Systems for Crocetin(2-)
| Delivery System | Description | Key Advantages for Research Utility | Reference |
|---|---|---|---|
| Solid Lipid Nanoparticles (SLNs) | Colloidal carriers with a solid lipid core dispersed in an aqueous surfactant system. | Enhances stability, improves antioxidant efficacy, suitable for hydrophobic compounds. | researchgate.net |
| Nanoliposomes | Nanosized spherical vesicles made of a phospholipid bilayer. | Can encapsulate both lipophilic and hydrophilic compounds, high surface area for increased loading, improves solubility and stability. | rsc.orgnih.gov |
| Microcapsules | Small particles of a solid, liquid, or gas compound enclosed in a protective coating. | Enhances stability and bioavailability of the encapsulated compound. | beilstein-journals.org |
Structure-Activity Relationship Studies of Crocetin Derivatives
To improve the therapeutic potential and overcome the inherent limitations of crocetin, such as low solubility, scientists are synthesizing and evaluating various crocetin derivatives. nih.gov Structure-activity relationship (SAR) studies are crucial in this endeavor, as they systematically investigate how specific chemical modifications to the crocetin structure influence its biological activity.
One study focused on enhancing both solubility and bioactivity by modifying crocetin's carboxylic acid groups. nih.gov Researchers conjugated crocetin with ethylamine (B1201723) and 4-Fluorobenzylamine (B26447) to create new amide derivatives. nih.gov
Solubility and Activity: The resulting derivatives demonstrated significantly higher solubility compared to the parent crocetin molecule. nih.gov
Anti-tumor Effects: These modifications led to an enhanced inhibitory effect on the proliferation of several tumor cell lines, including human ovarian carcinoma, human lung cancer, and rat melanoma cells. nih.gov
Anti-inflammatory Properties: The derivatives also showed improved anti-inflammatory efficacy in macrophages, with reduced cytotoxicity. nih.gov
These findings demonstrate that targeted chemical modifications can be a successful strategy to enhance the pharmacological properties of crocetin. nih.gov SAR studies provide a rational basis for designing novel derivatives with superior activity and improved physicochemical characteristics for future research.
Table 2: Structure-Activity Relationship of Crocetin Derivatives
| Derivative | Structural Modification | Observed Change in Biological Activity | Reference |
|---|---|---|---|
| Crocetin-ethylamine conjugate | Amide formation by conjugating a carboxylic acid group with ethylamine. | Increased solubility, enhanced anti-tumor and anti-inflammatory activity. | nih.gov |
| Crocetin-4-Fluorobenzylamine conjugate | Amide formation by conjugating a carboxylic acid group with 4-Fluorobenzylamine. | Increased solubility, enhanced anti-tumor and anti-inflammatory activity. | nih.gov |
Computational and In Silico Approaches to Elucidate Molecular Interactions
Computational methods, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating how crocetin interacts with biological targets at an atomic level. These in silico approaches provide insights into binding affinities, specific interaction sites, and the stability of the crocetin-target complex, guiding further experimental research.
Interaction with Proteins: Molecular docking studies have been used to predict the binding of crocetin to various protein targets. For instance, simulations showed that crocetin has a strong affinity for the Human Epidermal Growth Factor Receptor-2 (HER-2), with a calculated binding energy of -8.37 kcal/mol, which was lower (indicating better affinity) than the control compound Herceptin (-7.11 kcal/mol). chemoprev.orgresearchgate.net The interactions were stabilized by a combination of hydrogen, hydrophobic, and electrostatic bonds. chemoprev.orgresearchgate.net Similarly, docking simulations revealed that crocetin fits into the binding pockets of GPR40 and GPR120 receptors, mimicking the binding of natural ligands through hydrogen bonds and hydrophobic interactions. mdpi.com
Interaction with DNA: MD simulations lasting 25 nanoseconds have been performed to study the interaction between crocetin and a Dickerson DNA model. researchgate.netphyschemres.org These studies found that the most probable interaction site is the minor groove of the DNA. researchgate.netphyschemres.org The binding is primarily driven by van der Waals interactions, with the formation of new hydrogen bonds between crocetin and DNA further stabilizing the complex. researchgate.net
Molecular Dynamics Simulations: MD simulations are used to assess the stability of the ligand-protein complex over time. biointerfaceresearch.com Studies on crocetin complexed with the HER-2 receptor showed that the complex meets stability requirements, confirming a stable interaction. chemoprev.orgresearchgate.net
These computational approaches are instrumental in identifying potential molecular targets for crocetin and elucidating the specific forces that govern its binding, offering a detailed molecular basis for its observed biological effects.
Table 3: Summary of In Silico Studies on Crocetin(2-) Interactions
| Biological Target | Computational Method | Key Findings | Reference |
|---|---|---|---|
| HER-2 Receptor | Molecular Docking, Molecular Dynamics (MD) Simulation | Binding energy of -8.37 kcal/mol; interactions involve hydrogen, hydrophobic, and electrostatic bonds. Complex is stable over simulation time. | chemoprev.orgresearchgate.net |
| Dickerson DNA | Molecular Dynamics (MD) Simulation (25 ns) | Interaction occurs primarily in the minor groove; binding is driven by van der Waals forces and hydrogen bonds. | researchgate.netphyschemres.org |
| GPR40/GPR120 Receptors | Molecular Docking | Crocetin mimics natural ligands, binding via H-bonds, π-π, and hydrophobic interactions. | mdpi.com |
| VEGFR2 | In Silico Analysis (Molecular Docking) | Crocetin shows a higher and more stable binding ability to VEGFR2 compared to its glycoside, crocin (B39872). | frontiersin.orgfrontiersin.org |
Advanced Multi-Omics Approaches in Crocetin Research
To comprehend the systemic effects of crocetin, researchers are moving beyond single-target analyses and adopting multi-omics approaches. nih.gov These strategies, which include proteomics (the large-scale study of proteins) and metabolomics (the study of small molecules or metabolites), provide a holistic view of the cellular changes induced by crocetin, helping to uncover complex mechanisms and identify novel biomarkers. nih.gov
A key area where this has been applied is in understanding the effects of crocetin using metabolomics. researchgate.net
Metabolomics in Depression Models: In a study using a mouse model of depression, a combined metagenomic and metabolomic analysis was used to explore crocetin's mechanisms. researchgate.net The results showed that crocetin significantly modulated several key metabolic pathways that were dysregulated by stress. The most prominently affected pathways included tryptophan metabolism, arginine metabolism, and arachidonic acid metabolism. researchgate.net
Metabolomics of Gut Microbiota: A recent metabolomic investigation explored how human gut microbiota metabolize crocetin. rsc.org This research identified for the first time several new microbial metabolites, including isomers of dihydrocrocetin and tetrahydrocrocetin, as well as di-demethylcrocetin. rsc.org This indicates that the gut microbiome actively transforms crocetin, which may be crucial for its ultimate biological effects. rsc.org
These multi-omics studies provide a comprehensive snapshot of the molecular landscape following crocetin administration, clarifying how it influences interconnected metabolic networks and its interaction with the gut microbiome. researchgate.netrsc.org
Table 4: Multi-Omics Studies in Crocetin(2-) Research
| Omics Approach | Biological System | Key Findings | Reference |
|---|---|---|---|
| Metabolomics & Metagenomics | Mouse model of chronic unpredictable stress | Crocetin was found to modulate tryptophan, arginine, and arachidonic acid metabolic pathways. | researchgate.net |
| Metabolomics | Human fecal fermentation (in vitro) | Identified novel microbial metabolites of crocetin, including dihydrocrocetin, tetrahydrocrocetin, and di-demethylcrocetin. | rsc.org |
Investigation of Crosstalk Between Signaling Pathways Modulated by Crocetin
Crocetin's biological effects are rarely the result of modulating a single linear pathway. Emerging research demonstrates that crocetin influences the complex interplay, or "crosstalk," between multiple intracellular signaling pathways. Understanding this network of interactions is key to fully elucidating its mechanism of action.
Crosstalk in Inflammation: A significant area of research is the interplay between inflammatory and antioxidant pathways. Studies in macrophage cell lines have shown that crocetin exerts anti-inflammatory effects by simultaneously inhibiting the pro-inflammatory MEK1/JNK/NF-κB/iNOS pathway while activating the antioxidant Nrf2/HO-1 pathway. researchgate.netresearchgate.netnih.gov Heme oxygenase-1 (HO-1) has been identified as a critical link in this crosstalk, as its activation by the Nrf2 pathway contributes to the downregulation of NF-κB activity. researchgate.netnih.gov
Crosstalk in Apoptosis: In esophageal cancer cells, crocetin was found to induce apoptosis by interfering with several signaling pathways concurrently. It inhibited the activation of pro-survival pathways like PI3K/AKT, ERK1/2, and p38, while simultaneously upregulating the tumor-suppressing p53/p21 pathway. karger.com The convergence of these signals ultimately triggers the mitochondrial-mediated apoptotic cascade. karger.com
Crosstalk in Angiogenesis: Crocetin's role in angiogenesis is also mediated by multiple pathways. Research indicates it can inhibit angiogenesis by downregulating the phosphorylation of VEGFR2 and its downstream signaling molecules in both the SRC/FAK and MEK/ERK pathways. frontiersin.orgfrontiersin.org
By investigating these interconnected signaling networks, researchers are developing a more integrated understanding of how crocetin orchestrates complex cellular responses.
Table 5: Crosstalk Between Signaling Pathways Modulated by Crocetin(2-)
| Interacting Pathways | Effect of Crocetin | Biological Outcome | Reference |
|---|---|---|---|
| (MEK1/JNK/NF-κB/iNOS) ↔ (Nrf2/HO-1) | Inhibits the pro-inflammatory NF-κB pathway while activating the antioxidant Nrf2/HO-1 pathway. | Anti-inflammatory effect. | researchgate.netresearchgate.netnih.gov |
| (PI3K/AKT, ERK1/2, p38) & (p53/p21) | Inhibits PI3K/AKT, ERK1/2, and p38 pathways while upregulating the p53/p21 pathway. | Induction of apoptosis in cancer cells. | karger.com |
| (VEGFR2/SRC/FAK) & (VEGFR2/MEK/ERK) | Inhibits the activation of VEGFR2 and its downstream effectors in both pathways. | Anti-angiogenic effect. | frontiersin.orgfrontiersin.org |
Exploration of Crocetin's Role in Specific Cellular Organelles and Subcellular Processes
To gain a more granular understanding of its mechanisms, researchers are investigating the effects of crocetin on specific cellular organelles and its influence on subcellular processes. This focus allows for the precise localization of crocetin's actions within the cell.
Mitochondria: The mitochondrion is a key target for crocetin. Research has shown that crocetin can protect mitochondrial function by preserving mitochondrial respiration and preventing stress-induced mitochondrial fragmentation. nih.gov Furthermore, crocetin's ability to trigger apoptosis is often mediated through the intrinsic mitochondrial pathway, which involves the regulation of pro- and anti-apoptotic proteins like Bax and Bcl-2, leading to changes in mitochondrial membrane potential. karger.com
Autophagy: Crocetin has been identified as a potent inducer of autophagy, a cellular process for degrading and recycling damaged components. In cellular models of Alzheimer's disease, crocetin was shown to induce autophagy through the activation of the STK11/LKB1-mediated AMPK pathway. nih.gov This induction of autophagy significantly enhanced the clearance of amyloid-β, a key pathological hallmark of the disease. nih.gov These effects were also observed in vivo, where crocetin was found to cross the blood-brain barrier and induce autophagy in the hippocampus of mice. nih.gov
Subcellular Localization of Proteins: Crocetin can influence the location of key signaling proteins within the cell. For example, in response to oxidative stress, pretreatment with crocetin led to the early activation and nuclear localization of phosphorylated ERK1/2 (pERK1/2), a process linked to cell survival. mdpi.com Conversely, crocin, the glycoside precursor to crocetin, has been shown to promote the translocation of the transcription factor Nrf2 from the nucleus to the cytoplasm, which can influence gene expression related to antioxidant responses. frontiersin.org
Biosynthesis and Storage: In plants, the biosynthesis and accumulation of crocetin and its derivatives involve multiple compartments. The initial precursor, zeaxanthin (B1683548), is located in plastids (chromoplasts), where it is cleaved to form crocetin dialdehyde (B1249045). nih.gov While further steps are still being elucidated, the final glycosylated products (crocins) accumulate in the vacuole for storage. nih.govoup.com
These studies highlight that crocetin's biological activities are not just systemic but are rooted in specific interactions with and within cellular organelles, influencing fundamental processes like energy metabolism, cellular cleaning, and signal transduction.
Table 6: Crocetin(2-)'s Role in Cellular Organelles and Processes
| Organelle/Process | Effect of Crocetin | Associated Molecular Mechanism/Pathway | Reference |
|---|---|---|---|
| Mitochondria | Protects mitochondrial respiration; prevents fragmentation; induces mitochondrial-mediated apoptosis. | Regulation of Bax/Bcl-2 family proteins. | karger.comnih.gov |
| Autophagy | Induces autophagy, leading to clearance of amyloid-β. | Activation of the STK11/LKB1-mediated AMPK pathway. | nih.gov |
| Nucleus/Cytoplasm | Promotes nuclear localization of pERK1/2; its precursor (crocin) promotes nuclear export of Nrf2. | ERK1/2 signaling; Nrf2 signaling. | mdpi.comfrontiersin.org |
| Plastids/Vacuole (in plants) | Precursors are synthesized in plastids; final crocin forms are stored in the vacuole. | Carotenoid biosynthetic pathway. | nih.govoup.com |
Q & A
Q. What are the standard methodologies for structural characterization of Crocetin(2-)?
To confirm the molecular structure of Crocetin(2-), researchers should employ spectroscopic techniques such as nuclear magnetic resonance (NMR) for proton and carbon environments, high-resolution mass spectrometry (HR-MS) for molecular weight validation, and infrared (IR) spectroscopy for functional group identification. X-ray crystallography is recommended for resolving stereochemistry . Cross-referencing with computational models (e.g., density functional theory) enhances accuracy, particularly for tautomeric forms .
Q. How can researchers optimize extraction protocols for Crocetin(2-) from natural sources?
Methodological optimization involves comparing solvent systems (e.g., ethanol-water mixtures), extraction temperatures, and durations using design-of-experiment (DoE) frameworks. Quantification via HPLC with UV/Vis detection (λ = 440 nm) is standard, but validation against certified reference materials is critical to avoid matrix interference .
Q. What statistical approaches are suitable for analyzing dose-response relationships in Crocetin(2-) pharmacological studies?
Nonlinear regression models (e.g., sigmoidal dose-response curves) with software like GraphPad Prism are recommended. Include replicates (n ≥ 6) to account for biological variability, and apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize significance .
Advanced Research Questions
Q. How can researchers reconcile conflicting data on Crocetin(2-)’s bioavailability across in vitro and in vivo models?
Discrepancies often arise from differences in solubility, metabolic pathways, or assay sensitivity. Address this by standardizing delivery vehicles (e.g., lipid-based nanoemulsions) and validating bioavailability via LC-MS/MS in plasma/tissue homogenates. Comparative pharmacokinetic studies using radiolabeled Crocetin(2-) can clarify absorption mechanisms .
Q. What experimental designs mitigate confounding variables in studying Crocetin(2-)’s antioxidant mechanisms?
Use factorial designs to isolate variables (e.g., ROS scavenging vs. enzyme induction). Include positive controls (e.g., ascorbic acid) and negative controls (e.g., catalase inhibitors). Combine assays (e.g., DPPH, FRAP, and SOD activity) with gene expression profiling (qRT-PCR for Nrf2/Keap1 pathways) to triangulate mechanisms .
Q. How can multi-omics approaches elucidate Crocetin(2-)’s interactions with cellular targets?
Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) to map pathway-level effects. Bioinformatics tools like STRING or KEGG pathway analysis identify enriched networks. Validate findings with CRISPR-Cas9 knockout models to confirm target specificity .
Q. What strategies address reproducibility challenges in Crocetin(2-)’s anti-inflammatory studies?
Adhere to ARRIVE guidelines for in vivo experiments. Use blinded scoring for histopathological analyses and pre-register protocols (e.g., on Open Science Framework). Cross-validate results with orthogonal methods, such as ELISA for cytokine quantification and flow cytometry for immune cell profiling .
Q. How can computational modeling predict Crocetin(2-)’s binding affinity to novel targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) provide initial insights. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Prioritize targets with high conservation across species to enhance translational relevance .
Methodological Best Practices
- Literature Gaps : Systematically review databases (PubMed, Scopus) using PICOT frameworks to identify understudied areas, such as Crocetin(2-)’s epigenetic effects .
- Ethical Compliance : For in vivo studies, follow institutional guidelines (e.g., IACUC) and report ethical approval identifiers .
- Data Transparency : Share raw datasets and code repositories (e.g., GitHub) to facilitate meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
